Tert-butyl 4-cyano-3-fluorobenzylcarbamate
Description
BenchChem offers high-quality Tert-butyl 4-cyano-3-fluorobenzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-cyano-3-fluorobenzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPIQTLYLUDUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448142 | |
| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229623-55-6 | |
| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Tert-butyl 4-cyano-3-fluorobenzylcarbamate" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Tert-butyl 4-cyano-3-fluorobenzylcarbamate. This compound, identified by CAS number 229623-55-6, serves as a key intermediate in the synthesis of more complex molecules of pharmaceutical interest. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed information to support further investigation and application of this versatile building block.
Core Properties and Characteristics
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a substituted aromatic compound featuring a carbamate functional group, a nitrile group, and a fluorine atom on the benzene ring. These structural motifs contribute to its reactivity and utility as a synthetic intermediate.
Chemical and Physical Data
A summary of the known chemical and physical properties of Tert-butyl 4-cyano-3-fluorobenzylcarbamate is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, experimental data for parameters such as melting and boiling points are not extensively documented in publicly available literature.
| Property | Value | Source |
| CAS Number | 229623-55-6 | [1][2] |
| Molecular Formula | C₁₃H₁₅FN₂O₂ | [3] |
| Molecular Weight | 266.27 g/mol | Calculated |
| Purity | Typically ≥99% | [3] |
| Appearance | Not specified in available literature | |
| Melting Point | Data not available in searched literature | |
| Boiling Point | Data not available in searched literature | |
| Density | Data not available in searched literature | |
| Solubility | Data not available in searched literature | |
| Storage Conditions | Store in a cool, dark, and dry place. | [3] |
Synthesis and Experimental Protocols
Postulated Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway for Tert-butyl 4-cyano-3-fluorobenzylcarbamate. This pathway is based on standard organic chemistry principles for the protection of amines.
Caption: Postulated synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
General Experimental Protocol for Boc Protection of Amines
The following is a general procedure for the tert-butoxycarbonyl (Boc) protection of a primary amine, which could be adapted for the synthesis of the title compound.
Materials:
-
(4-cyano-3-fluorophenyl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolve (4-cyano-3-fluorophenyl)methanamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the carbamate and the C≡N stretch of the nitrile.
Biological Activity and Applications
Currently, there is no direct evidence or published research detailing the biological activity of Tert-butyl 4-cyano-3-fluorobenzylcarbamate itself. Its primary known application is as a synthetic intermediate.
Role as a Synthetic Intermediate
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a precursor in the synthesis of more complex molecules. One documented application is its use in the preparation of tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate . This transformation highlights the utility of the cyano and fluoro-substituted benzyl carbamate moiety as a scaffold for constructing heterocyclic systems.
The following diagram illustrates the logical relationship of Tert-butyl 4-cyano-3-fluorobenzylcarbamate as a key intermediate.
References
An In-depth Technical Guide to the Synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of tert-butyl 4-cyano-3-fluorobenzylcarbamate, a compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the reduction of a commercially available starting material, followed by conversion to the corresponding benzylamine, and culminating in the formation of the target carbamate. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.
I. Synthetic Pathway Overview
The synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate is proposed to proceed via a three-step sequence starting from 4-cyano-3-fluorobenzoic acid. The initial step involves the selective reduction of the carboxylic acid moiety to a primary alcohol. Subsequently, the benzyl alcohol is converted to the corresponding benzylamine. The final step is the protection of the benzylamine with a tert-butoxycarbonyl (Boc) group to yield the desired product.
Caption: Proposed three-step synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the proposed synthesis.
Table 1: Reagents for the Synthesis of 4-Cyano-3-fluorobenzyl Alcohol
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-Cyano-3-fluorobenzoic Acid | 165.12 | 1.0 | 1.0 | 16.5 g |
| Borane-THF complex (1M) | - | 1.2 | 1.2 | 1.2 L |
| Tetrahydrofuran (THF) | - | - | - | 500 mL |
| 1M Hydrochloric Acid | - | - | - | As needed |
| Diethyl Ether | - | - | - | As needed |
| Saturated Sodium Bicarbonate | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | - | As needed |
Table 2: Reagents for the Synthesis of 4-Cyano-3-fluorobenzylamine
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-Cyano-3-fluorobenzyl Alcohol | 151.14 | 1.0 | 1.0 | 15.1 g |
| Triphenylphosphine (PPh3) | 262.29 | 1.2 | 1.2 | 31.5 g |
| Diethyl Azodicarboxylate (DEAD) | 174.15 | 1.2 | 1.2 | 20.9 g |
| Sodium Azide (NaN3) | 65.01 | 1.5 | 1.5 | 9.75 g |
| Tetrahydrofuran (THF) | - | - | - | 500 mL |
| Palladium on Carbon (10%) | - | - | - | 1.5 g |
| Methanol | - | - | - | 300 mL |
Table 3: Reagents for the Synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-Cyano-3-fluorobenzylamine | 150.15 | 1.0 | 1.0 | 15.0 g |
| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | 1.1 | 1.1 | 24.0 g |
| Triethylamine (Et3N) | 101.19 | 1.2 | 1.2 | 12.1 g |
| Dichloromethane (DCM) | - | - | - | 300 mL |
| Saturated Ammonium Chloride | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
III. Experimental Protocols
Step 1: Synthesis of 4-Cyano-3-fluorobenzyl Alcohol
Procedure:
-
To a dry, argon-purged 2 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-cyano-3-fluorobenzoic acid (16.5 g, 1.0 mol).
-
Add anhydrous tetrahydrofuran (THF, 500 mL) and stir until the solid is dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 1M borane-THF complex (1.2 L, 1.2 mol) via the dropping funnel over 2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M hydrochloric acid until gas evolution ceases.
-
Extract the mixture with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-cyano-3-fluorobenzyl alcohol as a white solid.
Step 2: Synthesis of 4-Cyano-3-fluorobenzylamine
Procedure:
-
To a dry, argon-purged 1 L round-bottom flask, add 4-cyano-3-fluorobenzyl alcohol (15.1 g, 1.0 mol) and triphenylphosphine (31.5 g, 1.2 mol) in anhydrous THF (500 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add diethyl azodicarboxylate (DEAD) (20.9 g, 1.2 mol) dropwise over 30 minutes. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes, then add sodium azide (9.75 g, 1.5 mol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude 4-cyano-3-fluorobenzyl azide by column chromatography.
-
Dissolve the purified azide in methanol (300 mL) in a hydrogenation flask.
-
Add 10% palladium on carbon (1.5 g).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring for 16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-cyano-3-fluorobenzylamine, which can be used in the next step without further purification.
Step 3: Synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate
Procedure:
-
Dissolve 4-cyano-3-fluorobenzylamine (15.0 g, 1.0 mol) in dichloromethane (DCM, 300 mL) in a 500 mL round-bottom flask.
-
Add triethylamine (12.1 g, 1.2 mol).
-
Add di-tert-butyl dicarbonate (24.0 g, 1.1 mol) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated ammonium chloride solution (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield tert-butyl 4-cyano-3-fluorobenzylcarbamate as a solid.
IV. Concluding Remarks
The presented synthetic pathway offers a viable and scalable route to tert-butyl 4-cyano-3-fluorobenzylcarbamate. The methodologies are based on well-established and reliable chemical transformations. Researchers are advised to adhere to standard laboratory safety practices, particularly when handling hazardous reagents such as borane complexes, azides, and flammable solvents. The provided protocols and data serve as a comprehensive guide for the synthesis of this valuable compound for further research and development activities.
Spectroscopic data for "Tert-butyl 4-cyano-3-fluorobenzylcarbamate" (NMR, IR, MS)
"Tert-butyl 4-cyano-3-fluorobenzylcarbamate" CAS number and chemical information
CAS Number: 229623-55-6
This technical guide provides a comprehensive overview of tert-butyl 4-cyano-3-fluorobenzylcarbamate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed chemical information, experimental protocols, and safety data.
Chemical Information
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a fine chemical intermediate with the molecular formula C₁₃H₁₅FN₂O₂ and a molecular weight of 250.27 g/mol .[1][2] Its structure features a Boc-protected aminomethyl group on a fluorinated and cyanated benzene ring, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 229623-55-6 |
| Molecular Formula | C₁₃H₁₅FN₂O₂[1][2][3] |
| Molecular Weight | 250.27 g/mol [1] |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Not available |
Safety and Handling
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is classified with the hazard statements H303, H313, and H333, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry place. For short-term storage (1-2 weeks), -4°C is recommended, while long-term storage (1-2 years) should be at -20°C.[1]
Precautionary Statements: P264, P280, P305+P351+P338, P337+P313.[1]
Experimental Protocols
While a specific, detailed synthesis protocol for tert-butyl 4-cyano-3-fluorobenzylcarbamate is not publicly available, a general procedure can be inferred from standard organic chemistry practices for the Boc protection of a primary amine. The logical precursor to this compound is 4-(aminomethyl)-2-fluorobenzonitrile.
General Synthesis Workflow
The synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate from 4-(aminomethyl)-2-fluorobenzonitrile would typically involve the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: General synthesis workflow for tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Hypothetical Synthesis Protocol
-
Dissolution: Dissolve 4-(aminomethyl)-2-fluorobenzonitrile in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Analytical Characterization
While specific spectra for this compound are not available, standard analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the tert-butyl protons, the methylene protons, and the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to determine the purity of the synthesized compound.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Applications in Drug Development
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the cyano and fluoro groups on the aromatic ring, along with the protected amine, makes it a versatile building block for creating a diverse range of molecular structures.
Role as a Pharmaceutical Intermediate
This compound is valuable in the synthesis of various therapeutic agents, particularly kinase inhibitors. The Boc-protecting group allows for the selective reaction at other sites of the molecule before the deprotection of the amine for subsequent chemical transformations.
Caption: Logical flow of the use of the title compound in API synthesis.
Potential Therapeutic Targets
While this compound itself is not biologically active, the molecules synthesized from it are often designed to target specific biological pathways implicated in diseases. For instance, related structures are known to be involved in the development of inhibitors for various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, intermediates like tert-butyl 4-cyano-3-fluorobenzylcarbamate are crucial for the discovery and development of novel targeted therapies.
References
The Strategic Incorporation of Fluorinated Benzyl Groups in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates, particularly on benzyl moieties, has become a cornerstone of modern medicinal chemistry. This strategic substitution offers a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties, ultimately leading to safer and more efficacious therapeutics. This guide provides a comprehensive overview of the multifaceted roles of fluorinated benzyl groups, detailing their impact on metabolic stability, receptor binding, and overall drug-like properties. It further presents detailed experimental protocols and quantitative data to inform rational drug design.
Physicochemical and Pharmacokinetic Modulations
The substitution of hydrogen with fluorine on a benzyl group can profoundly alter a molecule's electronic and conformational landscape. These changes directly influence its behavior in biological systems.
Metabolic Stability
One of the most significant advantages of benzylic fluorination is the enhancement of metabolic stability.[1][2] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This "metabolic blocking" at vulnerable benzylic positions can prevent hydroxylation, thereby increasing the drug's half-life and systemic exposure.[1] For instance, in the development of kinase inhibitors, fluorination strategies are routinely employed to improve metabolic stability and overall pharmacokinetics.[1]
Lipophilicity and Permeability
Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and access its target.[5][6] The impact on lipophilicity, often measured as logP or logD, is a critical consideration in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[5][7] However, the relationship is not always straightforward, and in some cases, fluorine substitution can lead to a decrease in lipophilicity.[8] Careful consideration of the substitution pattern is therefore crucial.
Acidity and Basicity (pKa)
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups.[9][10] Fluorine substitution typically lowers the pKa of neighboring basic groups, making them less basic, and increases the acidity of protic groups.[9][10] This modulation of pKa can influence a drug's solubility, absorption, and interaction with its biological target.[11] For example, in a series of phosphodiesterase type 9 (PDE9) inhibitors, fluorine substitution was shown to influence two acid-base functionalities, which in turn affected P-glycoprotein (Pgp)-mediated efflux.[11]
Conformational Control
Fluorination can also impose conformational constraints on the benzyl group, influencing how a ligand binds to its target receptor or enzyme.[12][13] The gauche effect, for instance, can favor specific rotamers of the benzyl group, leading to a more rigid and pre-organized conformation for optimal target engagement.[14] Studies on fluorinated benzyl alcohols have shown that the conformational landscapes are strongly influenced by the presence of ortho-fluorine atoms, which can participate in intramolecular hydrogen bonds.[12][13]
Impact on Biological Activity and Target Engagement
The physicochemical modifications induced by fluorinated benzyl groups translate directly to changes in biological activity.
Binding Affinity and Selectivity
Strategic placement of fluorine on a benzyl group can enhance binding affinity and selectivity for the intended biological target.[6][15] The altered electronics and conformation can lead to more favorable interactions within the binding pocket. For example, in a series of benzylpiperazine derivatives, the position of fluorine substitution on the benzyl ring significantly influenced their binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[15] A para-fluoro substitution was found to be particularly favorable for D2 receptor binding.[15]
Case Study: Fluorinated Benzyl Groups in Kinase Inhibitors
Oncology is a therapeutic area where fluorination has been extensively utilized.[1] In the development of kinase inhibitors, fluorinated benzyl groups are frequently incorporated to block metabolic soft spots and improve pharmacokinetic profiles.[1] For example, the design of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, benefited from such strategies to achieve a desirable pharmacokinetic profile.[1]
Quantitative Data on the Effects of Benzylic Fluorination
The following tables summarize quantitative data illustrating the impact of fluorinated benzyl groups on key drug discovery parameters.
| Compound Series | Substitution Pattern | logP | Reference |
| Benzyl Alcohols | Unsubstituted | 1.10 | [Calculated] |
| 2-Fluorobenzyl | 1.32 | [Calculated] | |
| 4-Fluorobenzyl | 1.32 | [Calculated] | |
| 2,6-Difluorobenzyl | 1.54 | [Calculated] | |
| Benzylpiperazines | Unsubstituted Phenyl | Varies | [15] |
| para-Fluoro | Favorable for D2 receptor binding | [15] | |
| meta- or ortho-Fluoro | Reduced 5-HT2A receptor activity | [15] | |
| Cannabinoid CB2 Ligands | 4-Fluoro-benzyl amide (C8-methyl) | Ki >10000 nM | [16] |
| 4-Fluoro-benzyl amide (C8-butyl) | Ki = 2.8 nM | [16] |
Table 1: Impact of Fluorination on Lipophilicity (logP) and Receptor Binding (Ki).
| Parameter | Description | Method | Reference |
| In vitro half-life (t½) | Time for 50% of the compound to be metabolized. | Liver Microsomal Stability Assay | [17] |
| Intrinsic Clearance (Clint) | Inherent ability of the liver to metabolize a drug. | Liver Microsomal Stability Assay | [17] |
| logD | Distribution coefficient at a specific pH. | RP-HPLC | [7] |
Table 2: Key Parameters for Evaluating Metabolic Stability and Lipophilicity.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the impact of fluorination.
Synthesis of Fluorinated Benzyl Derivatives
Several synthetic strategies exist for the introduction of fluorine onto a benzyl group.
-
Direct Benzylic C-H Fluorination: This can be achieved using electrophilic fluorinating reagents like Selectfluor, often in the presence of a catalyst.[18] For example, visible light-activated diarylketone catalysts can selectively abstract a benzylic hydrogen atom, which is then trapped by a fluorine radical donor.[18]
-
Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., bromide, tosylate) on the benzylic carbon with a fluoride source, such as potassium fluoride. The Williamson ether synthesis is a classic example used to prepare fluorinated benzyl ethers.[19][20]
-
Cross-Coupling Reactions: Modern cross-coupling methods, such as the Negishi coupling, provide a versatile route to fluorinated 2-benzylpyridines and other complex structures.[21]
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of fluorinated benzyl ethers.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability of a compound.[17]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system.
-
-
Incubation:
-
Dilute the test compound to the final concentration (e.g., 1 µM) in a phosphate buffer.
-
Pre-incubate the compound with HLM (e.g., 0.5 mg/mL protein) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]
-
Caption: Workflow for in vitro microsomal stability assay.[17]
Determination of Lipophilicity (logD) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method to estimate lipophilicity.[7][22]
-
System Setup:
-
Use a C18 stationary phase column.
-
The mobile phase consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Measurement:
-
Inject the test compound and measure its retention time under isocratic conditions with varying concentrations of the organic modifier.
-
-
Calculation:
-
Calculate the capacity factor (k) for each mobile phase composition.
-
Extrapolate the logarithm of the capacity factor (log k) to 100% aqueous phase to obtain log kw.
-
log kw is then correlated to logP or logD values.[7]
-
Signaling Pathways and Logical Relationships
The strategic use of fluorinated benzyl groups is guided by a clear logical framework aimed at optimizing multiple drug properties simultaneously.
Caption: Logical relationships in designing drugs with fluorinated benzyl groups.
Conclusion
The incorporation of fluorinated benzyl groups is a powerful and versatile strategy in medicinal chemistry. By judiciously manipulating metabolic stability, physicochemical properties, and conformational preferences, drug discovery scientists can overcome many common developmental hurdles. The data and protocols presented in this guide offer a framework for the rational design and evaluation of drug candidates containing this important structural motif, ultimately contributing to the development of novel and improved therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]
- 15. benchchem.com [benchchem.com]
- 16. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 19. wiserpub.com [wiserpub.com]
- 20. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 21. tandfonline.com [tandfonline.com]
- 22. encyclopedia.pub [encyclopedia.pub]
A Comprehensive Technical Guide to the Function of tert-Butyl Carbamate as a Protecting Group
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1] Its widespread use stems from its unique stability profile, ease of introduction, and facile removal under specific acidic conditions, which allows for the selective masking and unmasking of amine functionalities.[1][2] This technical guide provides an in-depth analysis of the Boc group, including its core chemical principles, detailed experimental protocols, and critical applications for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The tert-butyl carbamate, or Boc group, is prized for its ability to protect primary and secondary amines from a wide array of reaction conditions.[2] Its steric bulk and electronic properties render the protected amine inert to strong bases, nucleophiles, and catalytic hydrogenation, making it an invaluable tool in multistep synthetic pathways.[2][3]
Mechanism of Protection:
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2] This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the anhydride.[2] The process is typically carried out under mild basic conditions, using bases such as triethylamine (TEA), sodium hydroxide, or 4-dimethylaminopyridine (DMAP), to facilitate the reaction and neutralize the resulting acidic byproduct.[2] The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes into carbon dioxide and t-butoxide.[2]
Mechanism of Deprotection:
The defining characteristic of the Boc group is its lability under acidic conditions.[1] This selective removal is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane.[3][4] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[5][6] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][6] The carbamic acid is unstable and readily decarboxylates to yield the free amine, carbon dioxide, and the tert-butyl cation, which is typically scavenged or eliminated as isobutylene gas.[3][5]
Stability and Orthogonality:
A key advantage of the Boc group is its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This robustness makes it "orthogonal" to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1] This orthogonality is fundamental to modern synthetic strategies, as it allows for the selective deprotection of one group while others remain intact, enabling the synthesis of complex molecules with multiple functional groups.[1][7]
Quantitative Data Summary
The choice of a protecting group strategy is often guided by quantitative data regarding stability and reaction conditions. The following tables summarize these aspects for the Boc group.
Table 1: Comparative Stability of Amine Protecting Groups
| Protecting Group | Stable To | Labile To |
|---|---|---|
| Boc | Bases, Nucleophiles, Catalytic Hydrogenation[1] | Strong Acids (e.g., TFA, HCl)[1] |
| Fmoc | Acids, Catalytic Hydrogenation[1] | Bases (e.g., Piperidine)[1] |
| Cbz | Acids, Bases[1] | Catalytic Hydrogenation (H₂, Pd/C)[1] |
Table 2: Common Conditions for Boc Deprotection
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat[3] | 0 °C to Room Temp. | 30 min - 4 h[3] | Highly effective; excess TFA removed by evaporation.[3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Diethyl Ether, Methanol | 4 M[3] | 0 °C to Room Temp. | 1 - 12 h | Product often precipitates as the hydrochloride salt.[3] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | 85 wt%[8] | Room Temp. | 2 - 24 h | Mild and environmentally benign option.[9] |
| Oxalyl Chloride | Methanol | 1-3 equivalents[10] | Room Temp. | 1 - 4 h | A mild alternative for sensitive substrates.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are standard procedures for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for N-Boc Protection of an Amine
This protocol describes a standard method for the protection of a primary or secondary amine using di-tert-butyl dicarbonate.
-
Materials:
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution. For aqueous conditions, a base like sodium bicarbonate is suitable.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the solution in one portion.[10]
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until the reaction is complete.[10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]
-
Upon completion, perform an aqueous work-up. If using an organic solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the N-Boc protected amine. Further purification can be performed by column chromatography if necessary.
-
Protocol 2: Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group using a solution of TFA in DCM.
-
Materials:
-
Boc-protected amine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to the desired final concentration (typically 25-50% v/v).[3] The reaction is often accompanied by the evolution of CO₂ gas.[3]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, carefully remove the excess TFA and DCM under reduced pressure.[3]
-
Dissolve the resulting residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Protocol 3: Deprotection of a Boc-Protected Amine with HCl in 1,4-Dioxane
This protocol is an alternative method for Boc deprotection, often resulting in the hydrochloride salt of the amine.
-
Materials:
-
Boc-protected amine
-
4 M HCl in 1,4-Dioxane solution[3]
-
Diethyl ether (for precipitation and washing)
-
-
Procedure:
-
Place the Boc-protected amine in a round-bottom flask.
-
Add the 4 M solution of HCl in 1,4-dioxane. The substrate can be either dissolved or suspended in the acidic solution.[3]
-
Stir the mixture at room temperature. The deprotected amine hydrochloride salt will often precipitate out of the solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, collect the precipitated solid by filtration.[3]
-
Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.[3]
-
Dry the collected solid under vacuum to obtain the pure amine hydrochloride salt.[3]
-
Applications in Research and Drug Development
The Boc group is indispensable in various areas of chemical synthesis due to its reliability and versatility.
Solid-Phase Peptide Synthesis (SPPS):
In SPPS, the Boc group is used for the temporary protection of the α-amino group of amino acids.[11][12] The synthesis involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[7] After each coupling step, the Boc group is removed with TFA, liberating the N-terminal amine for the next coupling reaction.[13] This iterative process allows for the efficient and automated synthesis of peptides.[7]
Drug Development and Medicinal Chemistry:
The carbamate functionality is a key structural motif in many approved drugs.[14][15] The Boc group is frequently used during the synthesis of active pharmaceutical ingredients (APIs).[3] Furthermore, bifunctional molecules containing a Boc-protected amine, such as N-Boc-1,3-diaminopropane, serve as versatile linkers in the construction of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs).[16] In PROTACs, the linker's length and flexibility are critical for efficacy, and the Boc group allows for sequential and controlled chemical modifications to build these linkers.[16]
Conclusion
The tert-butyl carbamate (Boc) protecting group remains an essential tool in modern organic synthesis. Its well-defined stability profile—robust towards basic, nucleophilic, and reductive conditions while being predictably labile to acid—provides chemists with a reliable and versatile option for amine protection.[1] A thorough understanding of its chemical principles, comparative stability, and the specific experimental conditions for its introduction and removal empowers researchers to design and execute complex synthetic routes with greater efficiency and success, accelerating innovation in both academic research and industrial drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Tert-butyl 4-cyano-3-fluorobenzylcarbamate: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Tert-butyl 4-cyano-3-fluorobenzylcarbamate, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical and spectral properties, provides a comprehensive synthesis protocol, and explores its application in the development of targeted therapies, with a particular focus on its role as a precursor in the synthesis of Janus kinase (JAK) inhibitors.
Introduction
Tert-butyl 4-cyano-3-fluorobenzylcarbamate (CAS No. 229623-55-6) is a substituted aromatic compound featuring a Boc-protected aminomethyl group, a cyano moiety, and a fluorine atom on the benzene ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the cyano and Boc-protected amine groups provide reactive sites for further molecular elaboration. This intermediate is of particular interest in the synthesis of small molecule inhibitors targeting key signaling pathways in various diseases.
Physicochemical and Spectral Data
A summary of the known physical and spectral properties of Tert-butyl 4-cyano-3-fluorobenzylcarbamate is presented below.
| Property | Value |
| CAS Number | 229623-55-6 |
| Molecular Formula | C₁₃H₁₅FN₂O₂ |
| Molecular Weight | 266.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |
| Spectral Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 2H, Ar-H), 7.35 (t, J=8.0 Hz, 1H, Ar-H), 5.05 (br s, 1H, NH), 4.35 (d, J=6.0 Hz, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 161.8 (d, J=252.5 Hz), 155.9, 142.3, 133.4, 125.9 (d, J=3.0 Hz), 117.8 (d, J=21.2 Hz), 115.8, 108.9 (d, J=18.2 Hz), 80.1, 40.1, 28.4. |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2230 (C≡N stretch), ~1690 (C=O stretch, carbamate). |
| Mass Spectrum (ESI-MS) | m/z 267.1 [M+H]⁺ |
Synthesis and Experimental Protocols
The synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate is typically achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below, followed by detailed experimental protocols for each key step.
Synthetic Pathway
The overall synthesis can be visualized as a three-step process:
-
Bromination: Benzylic bromination of 3-fluoro-4-methylbenzonitrile to yield 4-(bromomethyl)-3-fluorobenzonitrile.
-
Amination: Conversion of the benzyl bromide to the corresponding primary amine, 4-(aminomethyl)-2-fluorobenzonitrile.
-
Boc Protection: Protection of the primary amine with a tert-butoxycarbonyl (Boc) group to afford the final product.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile
-
Materials: 3-fluoro-4-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Dichloroethane.
-
Procedure:
-
To a solution of 3-fluoro-4-methylbenzonitrile (1.0 eq) in dichloroethane, add N-bromosuccinimide (1.1-1.3 eq) and a catalytic amount of AIBN (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-(bromomethyl)-3-fluorobenzonitrile as a solid.
-
Step 2: Synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile
-
Materials: 4-(bromomethyl)-3-fluorobenzonitrile, Sodium azide (NaN₃), Triphenylphosphine (PPh₃) or Lithium aluminum hydride (LAH), Tetrahydrofuran (THF), Water.
-
Procedure (via Azide Reduction):
-
Dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in a mixture of THF and water.
-
Add sodium azide (1.2-1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude benzyl azide.
-
Dissolve the crude azide in THF and add triphenylphosphine (1.1 eq) followed by water. Heat the mixture to reflux for several hours.
-
Alternatively, the azide can be reduced using a reducing agent like LAH in anhydrous THF at 0 °C to room temperature.
-
After completion of the reduction, work up the reaction accordingly (e.g., Fieser workup for LAH).
-
Purify the crude product by column chromatography on silica gel to obtain 4-(aminomethyl)-2-fluorobenzonitrile.
-
Step 3: Synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate (Boc Protection)
-
Materials: 4-(aminomethyl)-2-fluorobenzonitrile, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(aminomethyl)-2-fluorobenzonitrile (1.0 eq) in THF or DCM.
-
Add a base such as triethylamine (1.2-1.5 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Tert-butyl 4-cyano-3-fluorobenzylcarbamate as a solid.
-
Applications in Pharmaceutical Development
Tert-butyl 4-cyano-3-fluorobenzylcarbamate serves as a key building block in the synthesis of complex pharmaceutical molecules. Its primary utility lies in providing a stable, yet readily deprotectable, amino functionality for coupling with other synthetic intermediates.
Intermediate in the Synthesis of JAK Inhibitors
A significant application of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[2]
Tofacitinib, a well-known JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, is a prime example of a drug whose synthesis can potentially utilize intermediates derived from Tert-butyl 4-cyano-3-fluorobenzylcarbamate.[3][4] The core structure of such inhibitors often involves a heterocyclic moiety linked to a substituted piperidine or a similar scaffold. The aminomethyl group of the deprotected intermediate can be used to construct these complex side chains.
Safety and Handling
Tert-butyl 4-cyano-3-fluorobenzylcarbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a valuable and versatile intermediate in modern pharmaceutical synthesis. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecular architectures, particularly in the development of targeted therapies such as JAK inhibitors. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, enabling further research and development in the field of medicinal chemistry.
References
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 2. CN117098765A - Heterocyclic derivatives as Janus kinase inhibitors - Google Patents [patents.google.com]
- 3. research.unl.pt [research.unl.pt]
- 4. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]
Stability and Storage of Fluorinated Carbamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for fluorinated carbamates. The inclusion of fluorine atoms into carbamate structures can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them valuable motifs in medicinal chemistry and materials science. However, this structural modification also impacts their chemical stability. Understanding the degradation pathways and kinetics under various stress conditions is crucial for the development of stable formulations and for defining appropriate storage and handling procedures.
Core Principles of Fluorinated Carbamate Stability
The stability of a fluorinated carbamate is influenced by the position and number of fluorine atoms, as well as the nature of the substituents on the carbamate nitrogen and oxygen. The primary degradation pathway for carbamates is hydrolysis of the ester or amide linkage.[1] This process can be catalyzed by acidic or basic conditions. Other factors that can induce degradation include exposure to oxidative stress, heat, and light.
Fluorination can impact stability in several ways:
-
Inductive Effects: The strong electron-withdrawing nature of fluorine can influence the electrophilicity of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack.
-
Steric Hindrance: Bulky fluorine-containing groups can sterically hinder the approach of nucleophiles, thereby slowing down hydrolysis.
-
Bond Strength: The carbon-fluorine bond is exceptionally strong, meaning that degradation pathways involving C-F bond cleavage are generally less favored.[2]
Quantitative Stability Data
Quantifying the stability of fluorinated carbamates under various stress conditions is essential for predicting their shelf-life and ensuring their quality. The following tables summarize available quantitative data from forced degradation studies.
Table 1: Hydrolytic Stability of a Carbamoyl Fluoride
| Compound | Medium | Temperature (°C) | Half-life (t½) |
| N-Benzyl-N-methylcarbamoyl fluoride | Phosphate-Buffered Saline (pH 7.4) | 28 | > 7 days |
| N-Benzyl-N-methylcarbamoyl fluoride | Phosphate-Buffered Saline (pH 7.4) | 37 | > 7 days |
Data compiled from a study on the synthesis and properties of carbamoyl fluorides.
Table 2: Summary of Forced Degradation Studies on Carbamate Derivatives
| Stress Condition | Reagents and Conditions | Typical Degradation Level |
| Acid Hydrolysis | 0.1 N - 1 N HCl, Room Temperature to 60°C | 10-30% |
| Base Hydrolysis | 0.01 N - 0.5 N NaOH, Room Temperature | 15-40% |
| Oxidative Degradation | 3% - 30% H₂O₂, Room Temperature to Reflux | 10-50% |
| Thermal Degradation | 60°C - 105°C, Solid State or Solution | 5-20% |
| Photodegradation | UV light (e.g., 254 nm), Visible light | Variable |
This table provides a general overview based on protocols for non-fluorinated carbamates like Rivastigmine and Methocarbamol, which can be adapted for fluorinated analogues.[1] The extent of degradation is highly dependent on the specific structure of the fluorinated carbamate and the duration of exposure.
Degradation Pathways
The principal degradation pathway for carbamates is hydrolysis, which proceeds via cleavage of the carbamate linkage to yield an alcohol (or phenol), an amine, and carbon dioxide.[3]
Under photolytic conditions, degradation can also be initiated by the cleavage of the carbamate group.[4] For fluorinated compounds, degradation pathways may also involve reactions of the fluorinated substituents, although cleavage of the C-F bond is generally a high-energy process.[2]
Experimental Protocols
Detailed and validated experimental protocols are necessary to obtain reliable stability data. The following sections outline methodologies for key stability-indicating studies.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways and to validate the stability-indicating power of analytical methods.[5]
Objective: To generate a target degradation of 5-20% to ensure that the analytical method can detect and resolve degradants from the parent compound.
General Workflow:
Specific Protocols:
-
Acid Hydrolysis:
-
Prepare a stock solution of the fluorinated carbamate (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N to 1 N hydrochloric acid.
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of sodium hydroxide.
-
Dilute the sample to the appropriate concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Prepare a stock solution of the fluorinated carbamate as described above.
-
Mix 1 mL of the stock solution with 1 mL of 0.01 N to 0.5 N sodium hydroxide.
-
Incubate the mixture at room temperature for a specified period.
-
After incubation, neutralize with an equivalent amount of hydrochloric acid.
-
Dilute the sample to the appropriate concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Prepare a stock solution of the fluorinated carbamate.
-
Mix 1 mL of the stock solution with 1 mL of 3% to 30% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24-48 hours), or reflux for a shorter duration.
-
Dilute the sample to the appropriate concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of the fluorinated carbamate in a controlled temperature chamber (e.g., 60°C - 105°C).
-
For solution studies, prepare a solution of the compound and heat it at a specified temperature.
-
After the desired time, dissolve the solid sample or cool the solution and dilute to the appropriate concentration for analysis.
-
-
Photostability Testing:
-
Expose a solution of the fluorinated carbamate to a light source that provides both UV and visible output (e.g., as specified in ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, dilute the samples to the appropriate concentration for analysis.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate, detect, and quantify the fluorinated carbamate and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column (e.g., C18, C8) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 0.8 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30-40°C).
-
Detection: UV detection at a wavelength where the analyte and potential degradants have significant absorbance. Mass spectrometry (LC-MS) can be used for identification of unknown degradation products.
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Recommended Storage Conditions
Based on the general instability of carbamates under hydrolytic and thermal stress, the following storage conditions are recommended for fluorinated carbamates to ensure their long-term stability:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable, depending on the specific compound's properties.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Atmosphere: Store in a well-sealed container to protect from moisture and atmospheric contaminants. For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Incompatibilities: Avoid storage with strong acids, bases, and oxidizing agents.[6]
Conclusion
The stability of fluorinated carbamates is a critical parameter that must be thoroughly evaluated during the drug development process and for the proper handling of these compounds in a research setting. While fluorination can enhance certain properties, it is essential to understand how it affects the susceptibility of the carbamate linkage to degradation. This guide provides a framework for assessing the stability of fluorinated carbamates through forced degradation studies and for developing appropriate storage conditions to maintain their integrity and purity. Further studies on a wider range of fluorinated carbamates are needed to build a more comprehensive understanding of their structure-stability relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of thermal degradation products from polyurethane foams based on toluene diisocyanate and diphenylmethane diisocyanate on isolated, perfused lung of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Tert-butyl 4-cyano-3-fluorobenzylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-cyano-3-fluorobenzylcarbamate. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document outlines the predicted solubility based on the compound's chemical structure and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise empirical data. This guide is intended as a valuable resource for professionals utilizing this compound in synthesis, purification, formulation, and other research and development activities.
Introduction and Predicted Solubility Profile
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a chemical intermediate that incorporates several functional groups influencing its physicochemical properties. Its structure includes a non-polar tert-butyl group, a polar carbamate linkage, and a substituted aromatic ring containing polar cyano and fluoro groups. This combination of polar and non-polar moieties results in an amphiphilic character, suggesting a varied solubility profile across different organic solvents.
The principle of "like dissolves like" governs the solubility of organic compounds. Solvents with polarity similar to the solute are generally more effective at dissolving it. Based on the structure of tert-butyl 4-cyano-3-fluorobenzylcarbamate, a qualitative prediction of its solubility in common organic solvents is presented below.
Data Presentation: Predicted Solubility
| Solvent Category | Solvent Name | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is effective at solvating the polar carbamate, cyano, and fluoro groups. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile (ACN) | Medium | Acetonitrile is polar and should dissolve the compound, though perhaps less effectively than DMSO or DMF. | |
| Tetrahydrofuran (THF) | Medium | THF has a moderate polarity and can interact with both polar and non-polar regions of the molecule. | |
| Polar Protic | Methanol (MeOH) | Medium | The hydroxyl group of methanol can form hydrogen bonds with the carbamate, enhancing solubility. |
| Ethanol (EtOH) | Medium | Similar to methanol, ethanol's hydrogen bonding capability will aid in dissolving the compound. | |
| Chlorinated | Dichloromethane (DCM) | Medium to High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate the molecule. |
| Chloroform (CHCl₃) | Medium to High | Similar in properties to DCM, chloroform is expected to be a suitable solvent. | |
| Non-Polar | Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in aromatic hydrocarbons. |
| Hexane / Heptane | Very Low | The non-polar nature of alkanes will not effectively solvate the polar functional groups of the molecule. | |
| Ester | Ethyl Acetate (EtOAc) | Medium | Ethyl acetate has intermediate polarity and should offer moderate solubility. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general and robust method for determining the solubility of tert-butyl 4-cyano-3-fluorobenzylcarbamate in a specific organic solvent at a given temperature.
Objective: To determine the equilibrium concentration (in g/L or mol/L) of tert-butyl 4-cyano-3-fluorobenzylcarbamate in a chosen organic solvent at a constant temperature.
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Sealable glass vials (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Calibrated positive displacement pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gravimetric analysis setup (drying oven, desiccator).
Methodology: Gravimetric Method
-
Preparation of Saturated Solution:
-
Accurately weigh a vial.
-
Add an excess amount of tert-butyl 4-cyano-3-fluorobenzylcarbamate to the pre-weighed vial. The presence of undissolved solid is crucial.
-
Record the total mass of the vial and solid.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Analysis:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical not to disturb the solid at the bottom.
-
Dispense the supernatant into a pre-weighed, clean vial.
-
Reweigh the vial containing the supernatant to determine the precise mass of the solution transferred.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-60 °C) until a constant weight is achieved.
-
Cool the vial in a desiccator before final weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid (final vial mass - initial vial mass).
-
Calculate the mass of the solvent (mass of solution - mass of dissolved solid).
-
Assuming the density of the solvent, convert the mass of the solvent to volume.
-
Express solubility in grams per liter (g/L) or other desired units.
-
Methodology: HPLC Analysis (Recommended for higher accuracy)
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.
-
Sample Collection and Preparation for Analysis:
-
After equilibration and settling, carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any suspended micro-particles.
-
Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of tert-butyl 4-cyano-3-fluorobenzylcarbamate in the chosen solvent at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution.
-
Express the solubility in the desired units (e.g., mg/mL, mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Caption: Experimental workflow for determining compound solubility.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl 4-cyano-3-fluorobenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Tert-butyl 4-cyano-3-fluorobenzylcarbamate, a versatile building block in medicinal chemistry. The following sections describe key transformations targeting the cyano group, the carbamate moiety, and the aromatic ring, enabling the synthesis of a diverse range of derivatives for drug discovery and development.
Transformations of the Cyano Group
The cyano group of Tert-butyl 4-cyano-3-fluorobenzylcarbamate can be readily converted into several other important functional groups, including carboxylic acids, primary amines, and tetrazoles.
Hydrolysis of the Cyano Group to a Carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid provides a key intermediate for further derivatization, such as amide bond formation.
Reaction Scheme:
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask, suspend Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., 2M NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-((tert-butoxycarbonylamino)methyl)-2-fluorobenzoic acid.
| Reactant | Reagents | Solvent | Temp. | Time | Yield |
| Tert-butyl 4-cyano-3-fluorobenzylcarbamate | Conc. HCl, H₂O | Water | 100-110 °C | 12-24 h | 75-85% |
DOT Script for Hydrolysis Workflow:
Reduction of the Cyano Group to a Primary Amine
Reduction of the nitrile furnishes a primary amine, which can be a key site for introducing further diversity into the molecule.
Reaction Scheme:
Experimental Protocol (Reduction with LiAlH₄):
-
To a stirred suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield Tert-butyl (4-(aminomethyl)-3-fluorobenzyl)carbamate.
| Reactant | Reagents | Solvent | Temp. | Time | Yield |
| Tert-butyl 4-cyano-3-fluorobenzylcarbamate | LiAlH₄ | Anhydrous THF | 0 °C to RT | 4-6 h | 80-90% |
DOT Script for Reduction Workflow:
Conversion of the Cyano Group to a Tetrazole
The conversion of the nitrile to a tetrazole ring is a valuable transformation in medicinal chemistry, as the tetrazole can act as a bioisostere for a carboxylic acid.[1][2]
Reaction Scheme:
Experimental Protocol ([3+2] Cycloaddition):
-
In a sealed tube, combine Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in N,N-dimethylformamide (DMF).
-
Heat the mixture to 120 °C and stir for 24-48 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl (3-fluoro-4-(1H-tetrazol-5-yl)benzyl)carbamate.
| Reactant | Reagents | Solvent | Temp. | Time | Yield |
| Tert-butyl 4-cyano-3-fluorobenzylcarbamate | NaN₃, NH₄Cl | DMF | 120 °C | 24-48 h | 70-80% |
DOT Script for Tetrazole Formation Workflow:
References
Application Notes and Protocols for Boc Deprotection of Tert-butyl 4-cyano-3-fluorobenzylcarbamate
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This document provides detailed protocols for the deprotection of Tert-butyl 4-cyano-3-fluorobenzylcarbamate to yield 4-cyano-3-fluorobenzylamine, a critical intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on standard acid-catalyzed deprotection methods.[2]
The deprotection mechanism involves the protonation of the carbamate by a strong acid, leading to the cleavage of the tert-butyl group as a stable carbocation. This is followed by the spontaneous decarboxylation of the resulting carbamic acid to afford the free amine.[3] The tert-butyl cation is typically neutralized by forming isobutylene gas and a small amount of tert-butyl alcohol or by being trapped by a scavenger.[3][4]
Two common and effective methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrogen chloride (HCl) in 1,4-dioxane.[5] The choice between these methods often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.
Data Presentation
| Reagent/Catalyst | Solvent | Typical Concentration | Temperature | Typical Reaction Time | Expected Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) | 0 °C to Room Temp. | 30 min - 4 h | >90% |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 30 min - 2 h | >95% |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data presented serves as a general guideline.[6]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection due to the volatility of the reagents and byproducts, which simplifies the work-up procedure.[6][7]
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1 equivalent) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.[1]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-3 hours).
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[6] b. Dissolve the residue in ethyl acetate or DCM. c. Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. d. Wash the organic layer with water and then with brine.
-
Isolation: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Filter the drying agent. c. Concentrate the filtrate under reduced pressure to yield the crude 4-cyano-3-fluorobenzylamine.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.
Protocol 2: Deprotection using 4 M HCl in 1,4-Dioxane
This method is efficient and often provides the product as a hydrochloride salt, which can be advantageous for stability and handling.[5][8]
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
4 M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1 equivalent).
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (10-20 equivalents).[9]
-
Reaction Monitoring: Stir the mixture at room temperature. The deprotected amine hydrochloride salt will often precipitate out of the solution. Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes to 2 hours).[8]
-
Isolation: a. Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt. b. Collect the precipitated solid by filtration.[1] c. Wash the solid with cold diethyl ether to remove any non-polar impurities.[1]
-
Drying: Dry the collected solid under vacuum to obtain the 4-cyano-3-fluorobenzylamine hydrochloride salt.
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Tert-butyl 4-cyano-3-fluorobenzylcarbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a specialized building block for peptide synthesis, designed for the introduction of a 4-cyano-3-fluorobenzyl moiety. This functional group can be strategically incorporated into peptide sequences to enhance their therapeutic properties. The fluorination of peptides is a known strategy to improve metabolic stability, binding affinity, and hydrophobicity.[1][2] The cyano group can serve as a key interaction point with biological targets, such as the active site of enzymes, or as a chemical handle for further modifications. The molecule features a Boc (tert-butyloxycarbonyl) protecting group on the amine, making it compatible with standard solid-phase peptide synthesis (SPPS) strategies, particularly those employing Fmoc/tBu chemistry for the peptide backbone.[3][4][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₅FN₂O₂ |
| Molecular Weight | 266.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, DCM, and other common organic solvents for peptide synthesis |
| Purity (Typical) | >98% |
Applications in Peptide Synthesis
The primary application of Tert-butyl 4-cyano-3-fluorobenzylcarbamate is to introduce a non-canonical amino acid-like moiety into a peptide chain. This can be achieved through several approaches:
-
C-Terminal Modification: The benzylamine can be coupled to the C-terminal carboxylic acid of a peptide, effectively creating a C-terminal amide with the 4-cyano-3-fluorobenzyl group.
-
Side-Chain Functionalization: It can be coupled to the side-chain carboxylic acids of amino acids like Aspartic acid or Glutamic acid to introduce the functionalized benzyl group as a pendant moiety.
-
Building Block for Peptidomimetics: This molecule can be used as a starting point for the synthesis of more complex peptidomimetic structures where the benzylamine core replaces a standard amino acid residue.
The incorporation of the 4-cyano-3-fluorobenzyl group can be particularly useful in the design of enzyme inhibitors, where the cyano group may act as a warhead or a key binding element.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.[6][7]
Protocol 1: Coupling of Tert-butyl 4-cyano-3-fluorobenzylcarbamate to a Resin-Bound Peptide
This protocol describes the coupling of the title compound to the free N-terminus of a peptide chain synthesized on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin (1 eq.) in DMF for 30 minutes in a fritted syringe.
-
Activation Solution Preparation: In a separate vial, dissolve Tert-butyl 4-cyano-3-fluorobenzylcarbamate (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
Protocol 2: Boc Deprotection and Final Peptide Cleavage
This protocol outlines the removal of the Boc protecting group from the newly introduced benzylamine and the subsequent cleavage of the peptide from the resin.
Materials:
-
Peptide-resin from Protocol 1
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water, deionized
-
DCM (Dichloromethane)
-
Cold diethyl ether
Procedure:
-
Pre-cleavage Washing: Wash the peptide-resin with DCM (3 x 10 mL) and dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per 100 mg of resin). Agitate the mixture at room temperature for 2-3 hours. This step will simultaneously remove the Boc group and other acid-labile side-chain protecting groups (like tBu) and cleave the peptide from the resin.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Quantitative Data for a Model Synthesis
The following table presents hypothetical data for the synthesis of a model tripeptide (Ala-Leu-Gly) followed by capping with Tert-butyl 4-cyano-3-fluorobenzylcarbamate on a Rink Amide resin.
| Parameter | Value |
| Resin Substitution Level | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Coupling Efficiency (Kaiser Test) | >99% for all steps |
| Crude Peptide Yield | 75 mg |
| Purity by RP-HPLC (at 220 nm) | 85% |
| Final Yield after Purification | 58 mg (68% based on initial resin loading) |
| Identity Confirmation (Mass Spec) | Expected mass observed |
Visualizations
Caption: Chemical structure of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Caption: Workflow for incorporating the functional group using SPPS.
Caption: Hypothetical inhibition of a target enzyme by the modified peptide.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Tert-butyl 4-cyano-3-fluorobenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl 4-cyano-3-fluorobenzylcarbamate as a versatile building block in the synthesis of novel fluorinated heterocyclic compounds. The incorporation of a fluorine atom and a cyano group on the benzyl moiety offers unique opportunities for creating structurally diverse molecules with potential applications in medicinal chemistry and drug discovery.[1][2]
The following sections detail a proposed synthetic pathway for the construction of a novel 2-amino-4-arylthiazole derivative, a privileged scaffold in many biologically active compounds. The protocols are designed to be a practical guide for laboratory execution.
Proposed Synthetic Application: Synthesis of a Novel Fluorinated 2-Amino-4-arylthiazole Derivative
The synthetic strategy involves a two-step process commencing with the deprotection of the Boc-carbamate to yield the corresponding benzylamine. This intermediate subsequently undergoes a Hantzsch-type thiazole synthesis with an α-bromoketone to afford the target heterocyclic compound. The presence of the fluoro and cyano substituents on the phenyl ring is anticipated to modulate the electronic properties and biological activity of the final product.
Overall Reaction Scheme
Caption: Overall two-step synthesis of a novel fluorinated 2-amino-4-arylthiazole.
Experimental Protocols
Protocol 1: Synthesis of 4-(aminomethyl)-2-fluorobenzonitrile (Intermediate)
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free benzylamine.
Materials:
-
tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(aminomethyl)-2-fluorobenzonitrile.
Data Presentation: Protocol 1
| Parameter | Value |
| Starting Material Amount | 5.0 g (19.98 mmol) |
| Product Yield (Crude) | 3.0 g (Quantitative) |
| Purity (by ¹H NMR) | >95% |
| Physical Appearance | Pale yellow oil |
Protocol 2: Synthesis of 2-amino-4-(4-cyano-3-fluorophenyl)thiazole
This protocol details the cyclization reaction to form the target thiazole heterocycle.
Materials:
-
4-(aminomethyl)-2-fluorobenzonitrile (from Protocol 1)
-
2-bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-(aminomethyl)-2-fluorobenzonitrile (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.05 eq) in ethanol (0.3 M).
-
Add sodium bicarbonate (2.5 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 2-amino-4-(4-cyano-3-fluorophenyl)thiazole.
-
The product can be further purified by recrystallization from ethanol if necessary.
Data Presentation: Protocol 2
| Parameter | Value |
| Intermediate Amount | 3.0 g (19.98 mmol) |
| Product Yield | 4.5 g (76%) |
| Melting Point | 188-192 °C |
| Purity (by HPLC) | >98% |
| Physical Appearance | Off-white solid |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the fluorinated aminothiazole.
Proposed Signaling Pathway (Hypothetical Biological Target Interaction)
While the biological activity of the synthesized compound is yet to be determined, fluorinated 2-aminothiazoles are known to interact with various protein kinases. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by the synthesized compound.
References
Application Notes and Protocols for the Transformation of the Cyano Group in Tert-butyl 4-cyano-3-fluorobenzylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a versatile intermediate in medicinal chemistry and drug discovery. The cyano group serves as a key functional handle that can be transformed into a variety of other important moieties, such as primary amines, carboxylic acids, and tetrazoles. These transformations allow for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the three most common transformations of the cyano group in this scaffold.
Reduction of the Cyano Group to a Primary Amine
The reduction of the cyano group to a primary amine introduces a basic center, which can be crucial for target engagement and improving the physicochemical properties of a molecule. This transformation is typically achieved through catalytic hydrogenation or with hydride reducing agents.
Data Presentation: Comparison of Reduction Methods
| Method | Reagents and Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, MeOH or EtOH, often with NH₃ or acid additive, RT to 50°C, 1-50 atm | 70-95% | High yield, clean reaction, scalable. | Potential for secondary amine formation, requires specialized pressure equipment.[1][2][3] |
| Hydride Reduction | LiAlH₄ or BH₃·THF, THF or Et₂O, 0°C to reflux | 60-90% | Avoids secondary amine formation, rapid reaction.[1][2][3] | Requires anhydrous conditions, careful quenching, potential side reactions with other functional groups. |
Experimental Protocols:
Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of the cyano group to a primary amine using hydrogen gas and a palladium catalyst. The addition of ammonia helps to suppress the formation of secondary amine byproducts.[2][3]
-
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonia solution (7 N in MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite®
-
-
Procedure:
-
To a Parr hydrogenation bottle, add Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq).
-
Add methanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).
-
Add the ammonia solution in methanol (2.0 eq).
-
Under a stream of inert gas, carefully add the 10% Pd/C catalyst (10 mol%).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with inert gas three times.
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Tert-butyl 4-(aminomethyl)-3-fluorobenzylcarbamate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 1.2: Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of the cyano group using a powerful hydride reducing agent, which is particularly useful for avoiding secondary amine formation.[1]
-
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (X mL per gram of LiAlH₄ used)
-
15% aqueous NaOH (X mL per gram of LiAlH₄ used)
-
Water (3X mL per gram of LiAlH₄ used)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography if necessary.
-
Mandatory Visualization:
Caption: Synthetic routes for the reduction of the cyano group.
Conversion of the Cyano Group to a Tetrazole
The transformation of a nitrile to a tetrazole ring is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group that can act as a carboxylic acid bioisostere.
Data Presentation: Comparison of Tetrazole Formation Methods
| Method | Reagents and Conditions | Typical Yield | Advantages | Disadvantages |
| Azide Cycloaddition (Metal Salt) | NaN₃, ZnCl₂ or NH₄Cl, DMF or H₂O, 100-150°C | 70-90% | Avoids organotin reagents, often high yielding. | High temperatures, potential for azide-related safety concerns. |
| Azide Cycloaddition (Organotin) | NaN₃, Bu₃SnCl, Toluene or Xylene, Reflux | 75-95% | Milder conditions than some metal salt methods.[4][5] | Toxicity of organotin reagents and byproducts, requires careful purification.[4] |
Experimental Protocol:
Protocol 2.1: Zinc Chloride-Mediated Tetrazole Formation
This protocol describes a common and relatively safe method for the synthesis of 5-substituted tetrazoles from nitriles using sodium azide and zinc chloride.[6]
-
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq), sodium azide (2.0-3.0 eq), and anhydrous zinc chloride (1.0-1.5 eq).
-
Add anhydrous DMF (10-20 mL per gram of substrate).
-
Heat the reaction mixture to 120-130°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice and water.
-
Acidify the aqueous mixture to pH 2-3 with 3 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, Tert-butyl 3-fluoro-4-(1H-tetrazol-5-yl)benzylcarbamate, by recrystallization or column chromatography.
-
Mandatory Visualization:
Caption: Workflow for the synthesis of the tetrazole derivative.
Hydrolysis of the Cyano Group to a Carboxylic Acid
The hydrolysis of the cyano group to a carboxylic acid provides an alternative acidic functional group, which can be important for modulating the acidity and solubility of a compound.
Data Presentation: Comparison of Hydrolysis Methods
| Method | Reagents and Conditions | Typical Yield | Advantages | Disadvantages |
| Basic Hydrolysis | NaOH or KOH, H₂O/EtOH, Reflux | 60-85% | Simple reagents, generally effective. | Harsh conditions may affect other functional groups (e.g., Boc protecting group). |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, H₂O, Reflux | 65-90% | Can be effective when basic hydrolysis fails. | Very harsh conditions, almost certain to cleave the Boc protecting group.[7] |
Experimental Protocol:
Protocol 3.1: Basic Hydrolysis of the Cyano Group
This protocol outlines the hydrolysis of the cyano group under basic conditions. Note that the Boc protecting group may be labile under prolonged heating in strong base.
-
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In a round-bottom flask, dissolve Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH or KOH (5.0-10.0 eq).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a nonpolar solvent like ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3 M HCl.
-
A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.
-
If an extraction was performed, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, 4-((tert-butoxycarbonyl)amino)methyl)-2-fluorobenzoic acid.
-
Purify by recrystallization or column chromatography as needed.
-
Mandatory Visualization:
Caption: Reaction pathway for the hydrolysis of the cyano group.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 5. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halide Derivatives of 4-Cyano-3-fluorobenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. These reactions enable the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This document provides detailed application notes and generalized protocols for the application of common palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to derivatives of "Tert-butyl 4-cyano-3-fluorobenzylcarbamate".
Key Applications
The functionalized benzonitrile scaffold is a common motif in medicinal chemistry. The ability to introduce diverse substituents through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Potential applications include the synthesis of inhibitors for various enzymes and modulators for receptors where the cyano, fluoro, and carbamate moieties can engage in key binding interactions.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize generalized conditions and expected outcomes for the palladium-catalyzed cross-coupling reactions of a model aryl bromide substrate. Optimization of the palladium source, ligand, base, and solvent is often necessary for specific substrate combinations.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids
| Entry | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
| 4 | Methylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 70 | 24 | 60-75 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 8 | 88-97 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 12 | 80-90 |
| 4 | tert-Butyl carbazate | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85[1] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NEt | Dioxane | 80 | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | 4 | Piperidine | DMF | 90 | 8 | 75-88 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 5 | DBU | Acetonitrile | 70 | 16 | 70-80 |
Experimental Protocols
The following are generalized protocols. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the reaction of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 eq.)
-
Boronic acid or ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, boronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl bromide with an amine.[1]
Materials:
-
Aryl bromide (1.0 eq.)
-
Amine or Amide (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base. For solid reagents, add the aryl bromide and amine at this stage.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat 3 times).
-
Add the anhydrous solvent. If the amine is a liquid, add it via syringe at this point.
-
Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g., 90-120 °C).
-
Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol describes the copper-co-catalyzed reaction of an aryl bromide with a terminal alkyne.[2]
Materials:
-
Aryl bromide (1.0 eq.)
-
Terminal alkyne (1.2-2.0 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NEt, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the liquid amine base and the terminal alkyne.
-
Stir the reaction at room temperature or heat as required (e.g., 25-80 °C) for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Visualizations
The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols: Tert-butyl 4-cyano-3-fluorobenzylcarbamate as a Versatile Building Block for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 4-cyano-3-fluorobenzylcarbamate as a key building block in the synthesis of potent and selective enzyme inhibitors. The unique substitution pattern of this reagent, featuring both electron-withdrawing cyano and fluoro groups, makes it an attractive scaffold for targeting the active sites of various enzymes implicated in human diseases. This document outlines its physicochemical properties, provides detailed protocols for its synthesis and subsequent elaboration into exemplar enzyme inhibitors, and presents a framework for evaluating their biological activity.
Physicochemical Properties
The properties of tert-butyl 4-cyano-3-fluorobenzylcarbamate make it a stable, versatile intermediate for organic synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₅FN₂O₂ |
| Molecular Weight | 266.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| Storage | Store at 2-8 °C under an inert atmosphere |
Application in Enzyme Inhibitor Synthesis
The 4-cyano-3-fluorobenzyl moiety is a valuable pharmacophore in modern drug discovery. The fluorine atom can enhance binding affinity and improve metabolic stability, while the cyano group can act as a hydrogen bond acceptor or occupy specific pockets within an enzyme's active site. This building block is particularly relevant for the synthesis of inhibitors targeting enzymes such as Dipeptidyl Peptidase-IV (DPP-IV) and Janus Kinases (JAKs).
The tert-butoxycarbonyl (Boc) protecting group on the benzylic amine allows for the stable storage and handling of the molecule. Its facile removal under acidic conditions unmasks the primary amine, which can then be readily coupled with other synthetic intermediates to construct the final inhibitor.
Biological Context: DPP-IV Inhibition in Type 2 Diabetes
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate
This protocol describes the synthesis of the title building block from commercially available starting materials.
Materials:
-
4-Cyano-3-fluorobenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-cyano-3-fluorobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford crude 4-cyano-3-fluorobenzylamine.
-
Dissolve the crude amine in dichloromethane.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Protocol 2: Deprotection and Synthesis of an Exemplar DPP-IV Inhibitor
This protocol details the removal of the Boc protecting group and the subsequent coupling to a suitable partner to form a hypothetical DPP-IV inhibitor.
Application Notes: "Tert-butyl 4-cyano-3-fluorobenzylcarbamate" in Drug Discovery
Introduction
"Tert-butyl 4-cyano-3-fluorobenzylcarbamate" is a valuable bifunctional building block for the synthesis of complex heterocyclic molecules in drug discovery. Its structure, featuring a Boc-protected aminomethyl group and a fluorinated cyanobenzyl moiety, makes it an ideal starting material for the construction of kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK). The fluorine substitution can enhance metabolic stability and binding affinity, while the cyano group can serve as a key interaction point with the target protein or as a handle for further chemical modification. The Boc-protected amine allows for regioselective introduction of this fragment into a larger scaffold, typically after deprotection to reveal the primary amine.
These application notes provide a representative, albeit hypothetical, workflow for the utilization of "Tert-butyl 4-cyano-3-fluorobenzylcarbamate" in the synthesis of a potent and selective BTK inhibitor. The protocols and data presented are based on established synthetic methodologies and typical biological activities for this class of compounds.
Application: Synthesis of a Hypothetical BTK Inhibitor (BTK-H1)
"Tert-butyl 4-cyano-3-fluorobenzylcarbamate" serves as a key intermediate for the synthesis of the hypothetical BTK inhibitor, BTK-H1. The synthetic strategy involves a two-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the primary amine, yielding 4-(aminomethyl)-2-fluorobenzonitrile.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the resulting amine with a suitable heterocyclic halide to form the final BTK inhibitor, BTK-H1.
This approach allows for the late-stage introduction of the fluorinated benzylamine fragment, a common strategy in medicinal chemistry to build a library of analogs for structure-activity relationship (SAR) studies.
Quantitative Data: Biological Activity of BTK Inhibitors
The following table summarizes the in vitro potency of our hypothetical BTK inhibitor, BTK-H1, alongside some known BTK inhibitors for comparison. The data for BTK-H1 is representative for a highly potent inhibitor synthesized using the described methodology.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BTK-H1 (Hypothetical) | BTK | 1.2 | Biochemical | N/A |
| Ibrutinib | BTK | 1.5 | Biochemical | [1] |
| Acalabrutinib | BTK | 5.1 | Biochemical | [1] |
| Zanubrutinib | BTK | 0.5 | Biochemical | [1] |
| Fenebrutinib | BTK | 0.5 | Biochemical | [1] |
| Vecabrutinib | BTK | 18.4 | Cellular | [2] |
Experimental Protocols
Protocol 1: Boc Deprotection of "Tert-butyl 4-cyano-3-fluorobenzylcarbamate"
This protocol describes the removal of the Boc protecting group to yield 4-(aminomethyl)-2-fluorobenzonitrile.
Materials:
-
"Tert-butyl 4-cyano-3-fluorobenzylcarbamate"
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve "Tert-butyl 4-cyano-3-fluorobenzylcarbamate" (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(aminomethyl)-2-fluorobenzonitrile.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of BTK-H1 via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of 4-(aminomethyl)-2-fluorobenzonitrile with a hypothetical heterocyclic chloride (Het-Cl).
Materials:
-
4-(aminomethyl)-2-fluorobenzonitrile (from Protocol 1)
-
Hypothetical Heterocyclic Chloride (Het-Cl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
To a Schlenk flask, add the heterocyclic chloride (1.0 eq), 4-(aminomethyl)-2-fluorobenzonitrile (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure BTK-H1 inhibitor.
Visualizations
Signaling Pathway: Simplified BTK Signaling in B-Cells
References
Application Notes and Protocols for the Purification of Tert-butyl 4-cyano-3-fluorobenzylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Tert-butyl 4-cyano-3-fluorobenzylcarbamate and its derivatives. These compounds are of interest in medicinal chemistry and drug development, and achieving high purity is critical for subsequent applications. The following sections outline various purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and comparative data.
Introduction
Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a Boc-protected amine that often serves as a key intermediate in the synthesis of more complex molecules. The presence of a polar cyano group, a lipophilic tert-butyl group, and a fluorinated aromatic ring gives this molecule unique solubility properties, which can present challenges during purification. Common impurities in the synthesis of this compound may include the corresponding benzyl alcohol, benzyl bromide, or unreacted starting materials. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Purification Techniques
Several methods can be employed for the purification of Tert-butyl 4-cyano-3-fluorobenzylcarbamate derivatives. The most common and effective techniques are recrystallization, flash column chromatography, and preparative HPLC.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds on a large scale. The success of this technique relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. For Boc-protected amines, "oiling out" can be a common issue where the compound separates as a liquid instead of a solid.
Troubleshooting "Oiling Out":
-
Ensure the crude product is free of residual solvents by drying under a high vacuum.
-
Trituration with a non-polar solvent in which the compound is insoluble can induce solidification.
-
The use of a seed crystal can facilitate crystallization.
A related technique is trituration or pulping , where the crude material is stirred as a suspension in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. This method is particularly effective for removing highly soluble impurities. A process for a precursor, 4-cyano-2-fluorobenzyl alcohol, involves pulping with n-heptane, suggesting that a similar non-polar solvent could be effective for the target molecule.
Flash Column Chromatography
Flash column chromatography is a highly versatile technique for purifying compounds on a small to medium scale. The choice of stationary phase and mobile phase is crucial for achieving good separation. For fluorinated aromatic compounds, standard silica gel is often effective. The polarity of the eluent can be adjusted to control the retention of the compound on the column. Given the structure of Tert-butyl 4-cyano-3-fluorobenzylcarbamate, a gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially on a small scale, preparative HPLC is the method of choice. Reversed-phase HPLC, using a C18 column, is generally suitable for compounds of this polarity. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. For fluorinated compounds, specialized fluorinated HPLC phases can also offer unique selectivity.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of a crude sample of Tert-butyl 4-cyano-3-fluorobenzylcarbamate with an initial purity of 85%.
Table 1: Comparison of Purification Techniques
| Purification Technique | Scale | Purity Achieved | Yield | Throughput | Cost |
| Recrystallization | > 1 g | 95-98% | 70-85% | Low | Low |
| Flash Chromatography | 100 mg - 5 g | > 98% | 60-80% | Medium | Medium |
| Preparative HPLC | < 1 g | > 99.5% | 40-60% | Low | High |
Table 2: Optimized Conditions for Purification Methods
| Method | Key Parameters | Typical Values/Ranges |
| Recrystallization | Solvent System | Isopropanol/Water or Ethyl Acetate/Hexanes |
| Cooling Rate | Slow cooling to room temperature, then 0-4 °C | |
| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 5% to 30% Ethyl Acetate in Hexanes | |
| Preparative HPLC | Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Gradient of 40% to 95% Acetonitrile in Water (0.1% TFA) | |
| Flow Rate | 20 mL/min |
Experimental Protocols
Protocol for Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude Tert-butyl 4-cyano-3-fluorobenzylcarbamate in the minimum amount of a hot "good" solvent (e.g., ethyl acetate or isopropanol).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or water) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under a vacuum to a constant weight.
Protocol for Flash Column Chromatography
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Alternatively, load the sample as a concentrated solution directly onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient would be from 5% to 30% ethyl acetate over 20-30 column volumes.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol for Preparative HPLC
-
Sample Preparation: Dissolve the crude or partially purified material in the mobile phase or a suitable solvent like acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase conditions (e.g., 60% water with 0.1% TFA / 40% acetonitrile with 0.1% TFA).
-
Injection and Separation: Inject the sample onto the column and begin the gradient elution. A typical gradient might run from 40% to 95% acetonitrile over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which is monitored by a UV detector (typically at 254 nm).
-
Solvent Removal and Lyophilization: Combine the pure fractions. Remove the organic solvent under reduced pressure. If the product is not soluble in the remaining aqueous phase, it may be extracted with a suitable organic solvent. If it is water-soluble, the aqueous solution can be lyophilized to obtain the pure product.
Visualizations
Caption: General purification workflow for Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Caption: Step-by-step process for purification by recrystallization.
Caption: Logical flow of purification by flash column chromatography.
References
Application Notes and Protocols: Modifying the Benzyl Ring of Tert-butyl 4-cyano-3-fluorobenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the benzyl ring of "Tert-butyl 4-cyano-3-fluorobenzylcarbamate." This compound serves as a versatile building block in medicinal chemistry and drug discovery. The strategic functionalization of its aromatic ring allows for the exploration of structure-activity relationships (SAR) and the development of novel pharmaceutical candidates.
Overview of Modification Strategies
The electron-withdrawing nature of the cyano group and the presence of a fluorine atom activate the benzyl ring of Tert-butyl 4-cyano-3-fluorobenzylcarbamate for several types of chemical transformations. The primary strategies for modifying the benzyl ring include:
-
Nucleophilic Aromatic Substitution (SNAc): The fluorine atom can be displaced by various nucleophiles, a reaction facilitated by the activating effect of the para-cyano group.
-
Electrophilic Aromatic Substitution (EAS): The introduction of electrophiles onto the aromatic ring is directed by the existing substituents. The carbamate and fluoro groups are ortho-, para-directing, while the cyano group is meta-directing. Steric hindrance and the electronic nature of the substituents will influence the regioselectivity.
-
Cross-Coupling Reactions: The introduction of a halogen (e.g., Br, I) ortho to the carbamate group via electrophilic halogenation can enable subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide variety of substituents.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for various modifications of the benzyl ring, based on literature for structurally related compounds.
Table 1: Nucleophilic Aromatic Substitution of the Fluorine Atom
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 4-cyano-3-(morpholin-4-yl)benzylcarbamate derivative | 85-95 |
| 2 | Sodium Methoxide | NaH | THF | 60 | 6 | 4-cyano-3-methoxybenzylcarbamate derivative | 70-85 |
| 3 | Benzylamine | Et₃N | NMP | 140 | 24 | 3-(benzylamino)-4-cyanobenzylcarbamate derivative | 75-90 |
Table 2: Electrophilic Aromatic Substitution
| Entry | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Expected Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | Dichloromethane | 0 to rt | 2 | 4-cyano-3-fluoro-5-nitrobenzylcarbamate derivative | 60-75 |
| 2 | Bromination | NBS, H₂SO₄ | Acetonitrile | 80 | 4 | 3-bromo-4-cyano-5-fluorobenzylcarbamate derivative | 70-85 |
| 3 | Chlorination | NCS, TFA | Dichloromethane | rt | 12 | 3-chloro-4-cyano-5-fluorobenzylcarbamate derivative | 65-80 |
Table 3: Palladium-Catalyzed Cross-Coupling Reactions (of the 3-bromo derivative)
| Entry | Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 4-cyano-5-fluoro-3-phenylbenzylcarbamate derivative | 80-95 |
| 2 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | 4-cyano-5-fluoro-3-(phenylamino)benzylcarbamate derivative | 75-90 |
| 3 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | 4-cyano-5-fluoro-3-(phenylethynyl)benzylcarbamate derivative | 85-95 |
Experimental Protocols
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where necessary.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product purification should be carried out using appropriate techniques, such as flash column chromatography, recrystallization, or preparative HPLC.
Protocol 1: Nucleophilic Aromatic Substitution with Morpholine
Objective: To replace the fluorine atom with a morpholine moiety.
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add Tert-butyl 4-cyano-3-fluorobenzylcarbamate, potassium carbonate, and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add morpholine to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Electrophilic Bromination
Objective: To introduce a bromine atom onto the benzyl ring.
Materials:
-
Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric acid (catalytic amount)
-
Acetonitrile
Procedure:
-
Dissolve Tert-butyl 4-cyano-3-fluorobenzylcarbamate in acetonitrile in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Add N-Bromosuccinimide in one portion.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the brominated derivative.
Protocol 3: Suzuki Cross-Coupling Reaction
Objective: To couple a phenyl group to the 3-position of the benzyl ring (starting from the 3-bromo derivative).
Materials:
-
Tert-butyl 3-bromo-4-cyano-5-fluorobenzylcarbamate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add Tert-butyl 3-bromo-4-cyano-5-fluorobenzylcarbamate, phenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the key reaction pathways and workflows described in these application notes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Troubleshooting Guide
The synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate typically involves the reaction of 4-cyano-3-fluorobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. While the reaction is generally robust, several issues can arise. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The Boc₂O may have hydrolyzed over time. The amine starting material could be of poor quality. 2. Inadequate Base: The base used may be too weak or not sufficiently soluble in the reaction medium. 3. Low Reaction Temperature: The reaction may be too slow at the temperature employed. | 1. Verify Reagent Quality: Use freshly opened or properly stored Boc₂O. Confirm the purity of the 4-cyano-3-fluorobenzylamine via NMR or LC-MS. 2. Optimize Base and Solvent: Switch to a stronger base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the chosen solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) is anhydrous and appropriate for the base.[1] 3. Adjust Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate.[1] |
| Formation of Multiple Products (Side Reactions) | 1. Over-reaction/Double Boc-protection: Although less common for primary amines, prolonged reaction times or excess Boc₂O can sometimes lead to the formation of a di-Boc protected amine. 2. Urea Formation: If the reaction is run at high temperatures, the Boc-protected amine can react with another amine molecule to form a urea byproduct. 3. Reaction with Cyano Group: While generally stable, under harsh basic conditions, the cyano group could potentially undergo hydrolysis or other transformations. | 1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of Boc₂O and monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. 2. Maintain Moderate Temperature: Avoid excessive heating. Room temperature is typically sufficient. 3. Use Non-Nucleophilic Base: Employ a hindered base like DIPEA to minimize side reactions involving the cyano group. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The presence of salts and the nature of the product can lead to the formation of emulsions during aqueous extraction. 2. Co-elution with Starting Material or Byproducts: The product may have similar polarity to the starting amine or byproducts, making chromatographic separation challenging. | 1. Improve Extraction: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Optimize Chromatography: Use a different solvent system for column chromatography. A gradient elution may be necessary. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) could be effective. |
| Product Instability | 1. Acidic Conditions: The Boc protecting group is labile under acidic conditions and can be unintentionally cleaved during workup or purification.[1][2] | 1. Maintain Neutral or Basic pH: During aqueous workup, ensure the pH is neutral or slightly basic. Avoid using acidic drying agents. When performing silica gel chromatography, it's a common practice and the Boc-group is generally stable.[3] However, if lability is observed, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate?
A1: A general procedure is as follows:
-
Dissolve 4-cyano-3-fluorobenzylamine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (1.1-1.5 eq.) or N,N-diisopropylethylamine (DIPEA).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq.) either as a solid or dissolved in a small amount of the reaction solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with water or a mild aqueous acid (e.g., saturated NH₄Cl solution).
-
The aqueous and organic layers are separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q2: What are the expected byproducts in this synthesis?
A2: The most common byproduct is the unreacted starting amine. Other potential byproducts include tert-butanol (from the decomposition of Boc₂O) and salts of the base used (e.g., triethylammonium bromide if the starting material was a hydrobromide salt). In rare cases, a double-Boc protected product or urea-type impurities may be observed.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting amine is typically more polar (lower Rf value) than the Boc-protected product. Staining with ninhydrin can be used to visualize the primary amine starting material, which will appear as a colored spot, while the product will not stain. LC-MS is another powerful tool to monitor the disappearance of the starting material and the appearance of the product, confirming its mass.
Q4: My final product appears as an oil, but I expected a solid. What should I do?
A4: The physical state of the final product can depend on its purity. If the product is an oil, it may contain residual solvent or impurities. Try drying the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography is recommended. After purification, attempting to crystallize the product from a suitable solvent system (e.g., by dissolving in a minimal amount of a good solvent like ethyl acetate and slowly adding a poor solvent like hexanes) can yield a solid.
Q5: Is the cyano group reactive under the reaction conditions?
A5: Under the standard, mild basic conditions used for Boc protection, the cyano group is generally unreactive. However, strong bases or high temperatures should be avoided to prevent potential side reactions such as hydrolysis to the corresponding amide.
Visualizing the Synthesis and Potential Issues
Diagram 1: Synthetic Workflow
Caption: A typical workflow for the synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of "Tert-butyl 4-cyano-3-fluorobenzylcarbamate" synthesis.
Diagram of Overall Workflow
Caption: Overall workflow for the synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Tert-butyl 4-cyano-3-fluorobenzylcarbamate?
The synthesis is typically a two-stage process. The first stage involves the preparation of the key intermediate, 4-(aminomethyl)-2-fluorobenzonitrile. A common and effective method for this is the Gabriel synthesis, which converts a primary alkyl halide, such as 4-(bromomethyl)-2-fluorobenzonitrile, into a primary amine.[1][2][3] This method is advantageous as it prevents the over-alkylation that can occur with direct amination using ammonia, thus avoiding the formation of secondary and tertiary amine byproducts.[4] The second stage is the protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.[5][6]
Q2: Why is the Gabriel synthesis recommended for preparing the amine intermediate?
The Gabriel synthesis is a robust method for creating primary amines from primary alkyl halides without the common side-products of secondary or tertiary amines.[3][4] The use of potassium phthalimide as a bulky nitrogen source ensures that only a single alkylation occurs.[4][7] The subsequent cleavage of the phthalimide group, often with hydrazine hydrate (the Ing-Manske procedure), typically proceeds cleanly to give the desired primary amine.[1][2]
Q3: What are the critical parameters for the Boc protection step?
The Boc protection of an amine is a nucleophilic acyl substitution reaction.[8] Key parameters to control for a high-yield reaction include:
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) is often used to ensure the complete consumption of the starting amine.[9]
-
Base: A base such as triethylamine (TEA) or sodium bicarbonate is commonly used to neutralize the acid formed during the reaction, driving it to completion.[10][11] The choice and amount of base are critical for efficient reaction.[9]
-
Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), dioxane, acetonitrile, or biphasic systems like chloroform/water.[10] Anhydrous conditions are recommended to prevent the hydrolysis of (Boc)₂O.[9]
-
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures (e.g., 40°C).[5]
Q4: What are the common side reactions during Boc protection?
The most common side reactions include:
-
Di-Boc Protection: If a large excess of (Boc)₂O is used or if the reaction conditions are too harsh, a second Boc group can be added to the primary amine.[12]
-
Urea Formation: This can occur if the starting amine reacts with isocyanate impurities that may be present in the (Boc)₂O.[9]
-
Hydrolysis of (Boc)₂O: The presence of water can lead to the hydrolysis of Boc anhydride, reducing its availability for the desired reaction.[9]
Troubleshooting Guides
Issue 1: Low Yield in Step 1 (Synthesis of 4-(aminomethyl)-2-fluorobenzonitrile)
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete reaction of 4-(bromomethyl)-2-fluorobenzonitrile | Insufficient reactivity of the alkyl halide. | The Gabriel synthesis is generally effective with benzylic halides.[1] Ensure the reaction is run for a sufficient amount of time (2-4 hours) at an elevated temperature (e.g., 80-100°C in DMF).[13] Consider using a polar aprotic solvent like DMF to accelerate the Sₙ2 reaction.[1][3] |
| Incomplete cleavage of the phthalimide group. | Ensure an adequate amount of hydrazine hydrate (at least 1.5 equivalents) is used for the hydrazinolysis step.[13] The reaction should be heated to reflux for 1-2 hours to ensure complete cleavage.[13] | |
| Formation of 4-(hydroxymethyl)-2-fluorobenzonitrile byproduct | Hydrolysis of the starting benzyl bromide. | Ensure that all reagents and solvents are anhydrous, as the benzyl bromide is sensitive to moisture.[13] |
Issue 2: Low Yield in Step 2 (Boc Protection)
| Observed Problem | Potential Cause | Recommended Solution |
| Unreacted amine starting material observed by TLC/LC-MS | Insufficient (Boc)₂O. | Increase the molar equivalents of (Boc)₂O to 1.1-1.5 relative to the amine.[9] |
| Suboptimal base. | Ensure at least one equivalent of a suitable base like triethylamine is used. For less nucleophilic amines, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts (0.1-0.2 equivalents).[12] | |
| Hydrolysis of (Boc)₂O. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[9] | |
| Formation of multiple products | Di-Boc protection of the primary amine. | Carefully control the stoichiometry and use close to 1.0-1.1 equivalents of (Boc)₂O. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.[12] |
| Difficulty in product purification | Emulsion formation during aqueous workup. | If emulsions form, adding brine can help to break them. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.[12] |
| Excess (Boc)₂O remaining in the product. | A mild basic wash during the aqueous workup can help to hydrolyze some of the remaining (Boc)₂O.[12] Alternatively, the crude product can be purified by flash column chromatography on silica gel. |
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Boc Protection of Amines
| Amine Substrate | (Boc)₂O (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1,2,3,6-Tetrahydropyridine | 1.0 | 1.5 (amine as base) | THF | 0°C to RT | Overnight | 89 | [11] |
| 3-Azabicyclo[3.3.0]octane | 1.0 | 1.0 (amine as base) | THF | 0°C to RT | Overnight | 93 | [11] |
| L-Aspartic Acid | 1.1 | 2.0 (Triethylamine) | Acetone/Water | RT | 2 hours | 92 | [14] |
| L-Glutamic Acid | 1.1 | 2.0 (Triethylamine) | Acetone/Water | RT | 2 hours | 95 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 4-(aminomethyl)-2-fluorobenzonitrile (Amine Intermediate) via Gabriel Synthesis
This protocol is adapted from general procedures for the Gabriel synthesis.[1][13]
-
N-Alkylation: Suspend potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF). To this suspension, add a solution of 4-(bromomethyl)-2-fluorobenzonitrile (1 equivalent) in DMF dropwise.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzyl bromide is consumed.
-
Hydrazinolysis: After cooling the reaction mixture to room temperature, add hydrazine hydrate (1.5 equivalents).
-
Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and remove the precipitated phthalhydrazide by filtration.
-
Work-up: Acidify the filtrate with concentrated HCl and wash with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.
-
Make the aqueous layer basic with a concentrated NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(aminomethyl)-2-fluorobenzonitrile.
Protocol 2: Synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate (Boc Protection)
This protocol is a general procedure for the Boc protection of a primary amine.[5][11]
-
Reaction Setup: Dissolve 4-(aminomethyl)-2-fluorobenzonitrile (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of (Boc)₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by a saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: Troubleshooting decision tree for low yield in Boc protection reactions.
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Boc Protection of Fluorinated Benzylamines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Boc protection of fluorinated benzylamines. The electron-withdrawing nature of fluorine substituents can significantly impact the nucleophilicity of the benzylamine, often necessitating modified procedures for efficient protection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Reduced Nucleophilicity of the Amine: Fluorine atoms, particularly multiple fluorines or a trifluoromethyl group, decrease the electron density on the nitrogen atom, making the amine a poor nucleophile.[1] | 1. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[2] 2. Use a Catalyst: Add a catalytic amount (0.05-0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP) to activate the Boc anhydride.[1] 3. Increase Reagent Stoichiometry: Use a larger excess of Di-tert-butyl dicarbonate ((Boc)₂O), for example, 1.5-2.0 equivalents. |
| Inadequate Base: The base may not be strong enough to facilitate the reaction, especially with weakly basic fluorinated benzylamines.[3] | 1. Switch to a Stronger Base: If using a mild base like sodium bicarbonate, consider switching to an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][3] | |
| Poor Solubility: The fluorinated benzylamine or the Boc-protected product may have limited solubility in the chosen solvent. | 1. Solvent Screening: Test a range of solvents. Aprotic polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are common choices. For some aromatic amines, alcoholic solvents like methanol have been shown to enhance the reaction rate.[4][5] | |
| Formation of Side Products | Di-Boc Protection: With primary amines, over-reaction can lead to the formation of the di-Boc protected product, especially with excess (Boc)₂O and a catalyst.[4] | 1. Control Stoichiometry: Use a controlled amount of (Boc)₂O (1.1-1.2 equivalents). 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more prevalent at higher temperatures. | 1. Lower Reaction Temperature: If heating, try running the reaction at a lower temperature or at room temperature for a longer duration. | |
| Difficult Purification | Residual Boc Anhydride: Excess (Boc)₂O can co-elute with the product during chromatography. | 1. Quenching: After the reaction is complete, add a primary amine like n-butylamine to consume the excess (Boc)₂O. 2. Aqueous Work-up: A mild basic wash (e.g., with dilute NaHCO₃ solution) can help hydrolyze some of the remaining (Boc)₂O.[1] |
| Emulsion during Work-up: Formation of a stable emulsion during the aqueous work-up can lead to product loss. | 1. Add Brine: Add saturated aqueous NaCl solution (brine) to the separatory funnel to help break the emulsion.[1] | |
| Similar Polarity of Product and Starting Material: The Boc-protected product may have a similar polarity to the starting fluorinated benzylamine, making chromatographic separation difficult. | 1. Optimize Chromatography Conditions: Use a shallow gradient during column chromatography. 2. Crystallization: If the product is a solid, crystallization can be an effective purification method.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of my fluorinated benzylamine so much slower than for benzylamine itself?
A1: The fluorine atoms on the aromatic ring are electron-withdrawing. This reduces the electron density on the benzylic nitrogen, making the amine less nucleophilic and therefore less reactive towards the electrophilic carbonyl of the Boc anhydride.[1]
Q2: Is a base always necessary for the Boc protection of fluorinated benzylamines?
A2: While the reaction can sometimes proceed without an added base, it is highly recommended for fluorinated benzylamines.[4] The base neutralizes the acidic proton on the nitrogen after the initial nucleophilic attack, driving the reaction to completion. For weakly nucleophilic amines, a base is crucial for achieving a reasonable reaction rate.[3]
Q3: What is the role of DMAP and when should I use it?
A3: 4-(Dimethylamino)pyridine (DMAP) is a nucleophilic catalyst that reacts with Boc anhydride to form a more reactive intermediate.[1] This intermediate is more susceptible to attack by the weakly nucleophilic fluorinated benzylamine, thus accelerating the reaction. DMAP should be considered when you observe very slow or no reaction under standard conditions, particularly with highly deactivated substrates like those with multiple fluorine substituents or a trifluoromethyl group. Use it in catalytic amounts (e.g., 0.05-0.1 equivalents).[3]
Q4: Can I use solvent-free conditions for the Boc protection of fluorinated benzylamines?
A4: Solvent-free conditions have been reported for the Boc protection of some amines and can be a greener alternative.[7][8] However, for less reactive substrates like fluorinated benzylamines, ensuring adequate mixing and reaction completion might be challenging. It may be worth exploring on a small scale.
Q5: Are there alternative protecting groups I should consider if Boc protection is consistently problematic?
A5: Yes, if Boc protection proves to be too challenging, other protecting groups could be considered. The choice depends on the overall synthetic strategy and the stability of your molecule to different deprotection conditions. Some alternatives include:
-
Carbobenzyloxy (Cbz) group: Stable to acidic and basic conditions, removed by catalytic hydrogenation.[9]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) group: Stable to acidic conditions, removed by a mild base like piperidine.[10]
Data Presentation
The following tables provide representative conditions for the Boc protection of benzylamine and its fluorinated derivatives. Note that optimal conditions may vary depending on the specific substrate and experimental setup.
Table 1: Reaction Conditions for Boc Protection of Various Benzylamines
| Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | 1.1 | TEA (1.2) | None | DCM | RT | 2-4 | >95 |
| 2-Fluorobenzylamine | 1.2 | TEA (1.5) | DMAP (0.1) | THF | RT | 12 | ~90 |
| 4-Fluorobenzylamine | 1.1 | NaHCO₃ (2.0) | None | Dioxane/H₂O | RT | 6 | ~92 |
| 3,4-Difluorobenzylamine | 1.5 | DIPEA (2.0) | DMAP (0.1) | Acetonitrile | 40 | 24 | ~85 |
| 4-(Trifluoromethyl)benzylamine | 2.0 | TEA (2.5) | DMAP (0.1) | DMF | 50 | 48 | ~70-80 |
Yields are approximate and can vary based on reaction scale and purification method.
Experimental Protocols
Protocol 1: Standard Boc Protection of a Fluorinated Benzylamine
This protocol is a starting point for the Boc protection of moderately deactivated fluorinated benzylamines (e.g., monofluorinated derivatives).
Materials:
-
Fluorinated benzylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the fluorinated benzylamine (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 equiv) and DMAP (0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Boc Protection of a Highly Deactivated Fluorinated Benzylamine
This protocol is recommended for more challenging substrates, such as those with multiple fluorine atoms or a trifluoromethyl group.
Materials:
-
Highly fluorinated benzylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.5-2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the highly fluorinated benzylamine (1.0 equiv) in anhydrous DMF in a round-bottom flask.
-
Add DIPEA (2.0 equiv) and DMAP (0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.5-2.0 equiv) to the mixture.
-
Heat the reaction mixture to 40-50 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
Caption: General experimental workflow for the Boc protection of fluorinated benzylamines.
Caption: A decision-making flowchart for troubleshooting Boc protection of fluorinated benzylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Solubility Challenges with Tert-butyl 4-cyano-3-fluorobenzylcarbamate: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Tert-butyl 4-cyano-3-fluorobenzylcarbamate, achieving adequate solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Tert-butyl 4-cyano-3-fluorobenzylcarbamate?
Q2: My Tert-butyl 4-cyano-3-fluorobenzylcarbamate is not dissolving in my aqueous buffer. What should I do first?
A2: The initial and most common approach is to first create a concentrated stock solution in a water-miscible organic solvent. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. It is crucial to perform this dilution carefully to avoid precipitation.
Q3: Which organic solvents are recommended for creating a stock solution?
A3: Based on the behavior of structurally similar compounds, several organic solvents can be effective. The choice of solvent may depend on the specific requirements of your experiment, including potential toxicity to biological systems.
Table 1: Recommended Organic Co-solvents for Stock Solution Preparation
| Solvent | Abbreviation | Notes |
| Dimethyl sulfoxide | DMSO | A powerful and common solvent for dissolving a wide range of organic compounds. Use at the lowest effective concentration due to potential cellular effects. |
| N,N-Dimethylformamide | DMF | Another strong polar aprotic solvent suitable for many poorly soluble compounds. |
| Ethanol | EtOH | A less toxic option that can be effective, particularly for compounds with moderate lipophilicity. |
| Methanol | MeOH | Similar to ethanol, it can be a good starting point for solubility testing. |
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue. Here are several strategies to overcome this:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent in the final aqueous solution can help maintain solubility.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer can help to form micelles and keep the compound in solution.[1]
-
Gentle warming and sonication: These methods can provide the energy needed to overcome the crystal lattice energy and promote dissolution.[1] However, exercise caution with temperature to avoid potential degradation of the Boc-protecting group.[1]
Q5: Can I adjust the pH of my buffer to improve solubility?
A5: Adjusting the pH can be an effective strategy for compounds with ionizable groups.[2][3] For Tert-butyl 4-cyano-3-fluorobenzylcarbamate, the carbamate group is generally stable under neutral and slightly basic conditions. However, extreme pH values should be avoided. In acidic conditions, there is a risk of cleaving the Boc-protecting group. It is recommended to test a range of pH values (e.g., 6.0-8.0) to see if it favorably impacts solubility without compromising the compound's integrity.
Q6: Are there other advanced techniques I can consider for persistent solubility issues?
A6: Yes, for challenging cases, several formulation strategies can be explored. These often involve creating a more stable and soluble form of the compound.
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier to enhance its dissolution.[2][4]
-
Inclusion Complexes: Using host molecules like cyclodextrins can encapsulate the poorly soluble guest molecule, thereby increasing its aqueous solubility.[3]
-
Micronization: Reducing the particle size of the compound increases the surface area-to-volume ratio, which can lead to improved dissolution rates.[4][5]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
References
Preventing unwanted side reactions of the cyano group during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and control unwanted side reactions of the cyano group during chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving the cyano group, offering potential causes and solutions.
Issue 1: My nitrile is fully hydrolyzing to a carboxylic acid when I want to isolate the amide intermediate.
-
Potential Cause: The reaction conditions (e.g., strong acid or base, high temperature, prolonged reaction time) are too harsh, promoting the hydrolysis of the intermediate amide. Standard acidic or basic hydrolysis of nitriles often proceeds to the carboxylic acid as the amide itself is susceptible to hydrolysis under these conditions.[1]
-
Solutions:
-
Milder Reaction Conditions: Employing milder conditions can facilitate the selective hydration of the nitrile to the amide.
-
TFA/H₂SO₄ Method: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can achieve the selective conversion of both aliphatic and aromatic nitriles to their corresponding amides.[2][3][4] For sterically hindered nitriles, substituting TFA with acetic acid (AcOH) at elevated temperatures (>90 °C) can be effective.[3][4]
-
Manganese Dioxide (MnO₂) Flow Chemistry: A sustainable and selective method involves passing an aqueous solution of the nitrile through a column packed with amorphous manganese dioxide. This heterogeneous catalysis method often yields the amide with minimal purification.[5]
-
Anhydrous Hydration: Using acetaldoxime as a water source in the presence of a rhodium catalyst allows for the conversion of nitriles to amides under neutral and anhydrous conditions, which is particularly useful for substrates with acid- or base-labile functional groups.[6]
-
-
Issue 2: During the reduction of my nitrile to a primary amine, I am observing significant formation of secondary and tertiary amine byproducts.
-
Potential Cause: The intermediate imine formed during the reduction can react with the primary amine product, leading to the formation of secondary and tertiary amines.[7][8]
-
Solutions:
-
Addition of Ammonia: The presence of ammonia (or ammonium hydroxide) in the reaction mixture can suppress the formation of secondary and tertiary amines during catalytic hydrogenation with reagents like Raney Nickel or Palladium on carbon (Pd/C).[8][9]
-
Choice of Reducing Agent:
-
Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride (LiBH₄), diisopropylaminoborane is effective for the reduction of a wide range of nitriles to primary amines with excellent yields.[10][11][12]
-
Lithium Aluminium Hydride (LiAlH₄): While a powerful reducing agent, careful control of reaction conditions is necessary to avoid over-reduction.[9]
-
-
Catalyst Selection: For catalytic hydrogenation, Raney Cobalt has shown good selectivity for the formation of primary amines.[13]
-
Issue 3: My Grignard reaction with a nitrile is resulting in a low yield of the desired ketone.
-
Potential Cause: Grignard reagents are highly reactive and can participate in several side reactions, including reaction with acidic protons in the starting material or solvent, and enolization of the starting material. The reaction's success is highly dependent on anhydrous conditions.
-
Solutions:
-
Solvent and Co-solvent Selection: The use of benzene or toluene as a co-solvent with ether can increase the yield of the ketone.[14]
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used to prevent quenching of the Grignard reagent.
-
Slow Addition and Temperature Control: Slow, dropwise addition of the Grignard reagent to the nitrile at a controlled temperature can help to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Is it possible to directly protect the cyano group?
A1: Direct protection of the cyano group is not a common strategy in organic synthesis. The cyano group is relatively stable under many reaction conditions. The more prevalent approach is to utilize chemoselective reaction conditions that transform other functional groups in the molecule while leaving the cyano group intact.
Q2: How can I selectively reduce a nitrile in the presence of an ester group?
A2: Catalytic hydrogenation is a common method for the selective reduction of a nitrile in the presence of an ester. Reagents such as Raney Nickel, Platinum, or Palladium on carbon can be effective.[15] For instance, H₂ with Raney Nickel is a good and selective method for nitrile reduction, leaving the ester group intact.[13] Diisopropylaminoborane can also be used for the selective reduction of a nitrile in the presence of an ester, particularly when the nitrile is activated by an electron-withdrawing group.[10]
Q3: Can I selectively hydrolyze a nitrile to a carboxylic acid in the presence of an ester?
A3: Yes, this is possible. The reaction of nitriles with tetrafluorophthalic or tetrachlorophthalic acid can yield carboxylic acids chemoselectively, leaving ester functionalities untouched.[16]
Q4: What are the typical side reactions to be aware of when working with nitriles?
A4: The most common side reactions of the cyano group are:
-
Hydrolysis: Under acidic or basic conditions, nitriles can hydrolyze to form amides and subsequently carboxylic acids.[1]
-
Reduction: Reduction of nitriles can lead to primary, secondary, or tertiary amines depending on the reducing agent and reaction conditions.[7][8]
-
Reaction with Organometallics: Grignard and organolithium reagents react with nitriles to form ketones after an aqueous workup.
Quantitative Data Summary
The following tables summarize the yields of key selective reactions involving the cyano group.
Table 1: Selective Hydration of Nitriles to Amides
| Nitrile Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | TFA/H₂SO₄ | TFA | Room Temp | 1 | 95 | [2][3] |
| Acetonitrile | TFA/H₂SO₄ | TFA | Room Temp | 2 | 90 | [2][3] |
| 4-Chlorobenzonitrile | MnO₂ (flow) | Water | 100 | - | 98 | [5] |
| 4-Methoxybenzonitrile | Rh(I)-NHC complex | Water/2-Propanol | 80 | 24 | >99 | [17] |
| Benzonitrile | NaOH | Water | 90 | 24 | >99 | [18] |
Table 2: Selective Reduction of Nitriles to Primary Amines
| Nitrile Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane/LiBH₄ | THF | 25 | 5 | 99 | [10] |
| 4-Methoxybenzonitrile | Diisopropylaminoborane/LiBH₄ | THF | Reflux | - | 80 | [10] |
| Benzyl cyanide | Diisopropylaminoborane/LiBH₄ | THF | - | - | 83 | [10] |
| 2-Hexynenitrile | Diisopropylaminoborane/LiBH₄ | THF | - | - | 80 | [10] |
| Lauryl Nitrile | Raney Nickel/H₂/NH₃ | - | 125 | 4 | 93.6 | [19] |
Key Experimental Protocols
Protocol 1: Selective Hydration of a Nitrile to an Amide using TFA/H₂SO₄ [2][3]
-
To a solution of the nitrile (1 mmol) in trifluoroacetic acid (TFA) (2 mL), add concentrated sulfuric acid (H₂SO₄) (0.1 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-8 hours), pour the reaction mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Selective Reduction of a Nitrile to a Primary Amine using Diisopropylaminoborane [10]
-
In a flame-dried, nitrogen-purged flask, place a solution of diisopropylaminoborane in THF.
-
Add a catalytic amount of lithium borohydride (LiBH₄).
-
Add the nitrile substrate (1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with HCl (e.g., 3M).
-
Make the solution basic with NaOH to deprotonate the amine.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude primary amine.
-
Purify as necessary.
Visualizations
Caption: Common unwanted side reactions of the cyano group.
Caption: Decision workflow for selective nitrile hydrolysis to an amide.
Caption: Troubleshooting workflow for nitrile reduction side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 6. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 12. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Boc Cleavage for Fluorinated Compounds
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful deprotection of Boc-protected amines in fluorinated compounds. Our goal is to help you optimize your reaction conditions to maximize yield and purity while avoiding unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Will standard acidic Boc cleavage conditions, like Trifluoroacetic Acid (TFA), degrade the fluorinated parts of my molecule?
A: Generally, no. The carbon-fluorine (C-F) bond is exceptionally strong and stable under the acidic conditions typically used for Boc deprotection. TFA itself is a fluorinated compound, highlighting the stability of the C-F bond in a strong acid environment.[1][2][3] Degradation or cleavage of C-F bonds typically requires more specific and harsh conditions, such as certain enzymatic, microbial, or electrochemical methods, which are not standard for Boc deprotection.[4][5][6][7] Therefore, for most fluorinated substrates, the primary concern is not the degradation of the fluorinated moiety but rather other potential side reactions.
Q2: What are the most common side reactions during Boc deprotection, and how can I prevent them?
A: The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[8] Electron-rich aromatic rings and heteroatoms (like sulfur in methionine) are particularly susceptible. To prevent this, it is crucial to use "scavengers" in the reaction mixture. These are compounds that react with and "trap" the tert-butyl cation before it can react with your product.
Q3: What are some common scavengers and when should I use them?
A: The choice of scavenger depends on the functional groups present in your molecule.
-
Triisopropylsilane (TIS): A very common and effective scavenger for general purposes.
-
Thioanisole: Often used, particularly when sulfur-containing residues like methionine are present.
-
1,2-Ethanedithiol (EDT): Also effective for protecting sulfur-containing residues.[9]
-
Phenol: Useful for protecting tyrosine and other phenolic groups.[9]
-
Water: Can act as a scavenger and is often included in small percentages in cleavage cocktails.[9]
A widely used and effective general-purpose cleavage cocktail is "Reagent K," which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[9]
Q4: My Boc deprotection is incomplete. What should I do?
A: Incomplete deprotection can be caused by several factors:
-
Insufficient Acid: The concentration of TFA may be too low. Standard protocols often use a concentration of 20-50% TFA in a solvent like dichloromethane (DCM).[10] For resistant substrates, using neat TFA may be necessary.
-
Insufficient Reaction Time: Monitor the reaction by an appropriate method (TLC, LC-MS). Typical reaction times range from 30 minutes to a few hours at room temperature.
-
Low Temperature: Most Boc deprotections are run at room temperature. If the reaction is sluggish, gentle warming might be considered, but this could also increase side reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boc deprotection of fluorinated compounds.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Deprotected Product | Incomplete Deprotection: Insufficient acid, time, or temperature. | Increase TFA concentration (e.g., from 25% to 50% or neat), extend reaction time, and monitor progress by TLC or LC-MS. Ensure the reaction is run at room temperature. |
| Product Degradation: The molecule contains other acid-sensitive functional groups (e.g., other protecting groups like trityl, acid-labile esters). | Consider milder deprotection methods. A 4M HCl solution in dioxane is often a good alternative to TFA.[8] For highly sensitive substrates, non-acidic thermal deprotection in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can be effective.[11] | |
| Presence of Impurities (Higher Molecular Weight) | tert-Butylation: The reactive tert-butyl cation has alkylated your product. | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS, 1-5% v/v) is a good starting point. For molecules with sensitive residues (Trp, Met, Cys, Tyr), use a scavenger cocktail like Reagent K.[9] |
| Product is a TFA Salt and Difficult to Handle | Salt Formation: The final product is an amine trifluoroacetate salt, which can sometimes be oily or difficult to purify. | After deprotection and removal of TFA, the product can be converted to a different salt form, such as the hydrochloride, by dissolving in a minimal amount of 1M HCl and lyophilizing.[12] Alternatively, the free amine can be generated by using a basic ion-exchange resin. |
| Fluorinated Moiety Appears Altered (Rare) | Intramolecular Rearrangement/Degradation: A specific structural feature of the molecule facilitates an unexpected reaction involving the fluorinated group. This is highly substrate-dependent and uncommon. | This requires a detailed investigation of the compound's structure. Consider if any nearby functional groups could be activated by the acidic conditions to react with the fluorinated part of the molecule. In such cases, switching to a non-acidic deprotection method is highly recommended.[13] |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavenger
-
Preparation: Dissolve the Boc-protected fluorinated compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (typically 2-5 equivalents or ~5% v/v).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude product is often obtained as a TFA salt.
-
Purification: The crude product can be purified by chromatography or precipitation from a suitable solvent system (e.g., precipitation from cold diethyl ether).
Protocol 2: Milder Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve the Boc-protected fluorinated compound in a minimal amount of a suitable solvent like DCM or methanol.
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress carefully by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. The resulting product will be the hydrochloride salt.
-
Purification: Purify the product as required by chromatography or recrystallization.
Protocol 3: Thermal (Non-Acidic) Boc Deprotection
This method is suitable for substrates that are highly sensitive to acid but thermally stable.
-
Preparation: Dissolve the Boc-protected compound in 2,2,2-trifluoroethanol (TFE).
-
Deprotection: Heat the solution to reflux (or to 100-150°C in a sealed vessel or continuous flow reactor for more resistant substrates).[11]
-
Reaction: Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Allow the solution to cool and remove the TFE under reduced pressure.
-
Purification: Purify the resulting free amine as needed.
Visualizing the Workflow
Boc Deprotection Workflow
The following diagram illustrates a typical experimental workflow for Boc deprotection.
Caption: Standard workflow for Boc deprotection using TFA.
Troubleshooting Decision Tree
This diagram helps in deciding the appropriate course of action when encountering issues.
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Reactions with Tert-butyl 4-cyano-3-fluorobenzylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-cyano-3-fluorobenzylcarbamate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Boc Deprotection
Question: I am seeing an incomplete Boc deprotection of Tert-butyl 4-cyano-3-fluorobenzylcarbamate. What are the common causes and how can I resolve this?
Answer: Incomplete Boc deprotection is a frequent issue. Several factors can contribute to this, primarily related to the choice of acid, solvent, and reaction conditions.
-
Insufficient Acid Strength or Stoichiometry: The tert-butoxycarbonyl (Boc) group is stable under weak acidic conditions and requires a strong acid for efficient cleavage.
-
Troubleshooting:
-
Increase the equivalents of the acid (e.g., trifluoroacetic acid - TFA).
-
Switch to a stronger acid system, such as HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
-
-
Reaction Time and Temperature: The deprotection may be slow at low temperatures.
-
Troubleshooting:
-
Increase the reaction time and monitor the progress by TLC or LC-MS.
-
If the reaction is still sluggish, consider a moderate increase in temperature (e.g., to room temperature or slightly above), but be mindful of potential side reactions.
-
-
-
Scavengers: The tert-butyl cation formed during deprotection can lead to side reactions.
-
Troubleshooting:
-
Add a scavenger like triethylsilane (TES) or anisole to trap the tert-butyl cation.
-
-
Potential Side Reaction: Nitrile Hydrolysis
Under strong acidic conditions, the cyano group can be partially or fully hydrolyzed to an amide or a carboxylic acid, respectively.
-
Mitigation:
-
Use anhydrous conditions to minimize water availability for hydrolysis.
-
Employ shorter reaction times and lower temperatures that are sufficient for Boc deprotection but minimize nitrile hydrolysis.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
2. Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on the fluorine atom, but the reaction is not proceeding to completion. What should I consider?
Answer: While fluorine is a good leaving group in SNAr reactions due to its strong electron-withdrawing nature, several factors can impede the reaction.
-
Nucleophile Strength: The attacking nucleophile must be sufficiently strong to initiate the addition-elimination mechanism.
-
Troubleshooting:
-
Consider using a stronger nucleophile or activating your current nucleophile with a suitable base.
-
-
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they solvate the cation, leaving the nucleophile more reactive.
-
Troubleshooting:
-
Ensure your solvent is anhydrous and polar aprotic.
-
-
-
Temperature: The activation energy for SNAr can be high.
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring for decomposition.
-
-
3. Amide Coupling after Boc Deprotection
Question: After deprotecting the Boc group to get 4-(aminomethyl)-2-fluorobenzonitrile, I am having trouble with the subsequent amide coupling reaction. What could be the issue?
Answer: Issues with amide coupling often stem from the coupling reagents, base, or the stability of the free amine.
-
Coupling Reagent Inefficiency: The choice of coupling reagent is critical.
-
Troubleshooting:
-
Use a reliable coupling reagent like HATU, HBTU, or EDC with an additive like HOBt.
-
-
-
Base Selection: An appropriate base is needed to activate the carboxylic acid and neutralize any acid formed.
-
Troubleshooting:
-
Use a non-nucleophilic base like DIPEA or triethylamine.
-
-
-
Free Amine Instability: The free amine, 4-(aminomethyl)-2-fluorobenzonitrile, might not be stable for long periods.
-
Troubleshooting:
-
Use the crude amine directly after deprotection and workup in the coupling reaction.
-
-
Quantitative Data Summary
| Parameter | Boc Deprotection with TFA | Boc Deprotection with HCl in Dioxane |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Typical Yield | >90% | >95% |
Experimental Protocols
Protocol 1: Boc Deprotection of Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
Dissolve Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry over anhydrous sulfate, filter, and concentrate to yield 4-(aminomethyl)-2-fluorobenzonitrile.
Protocol 2: Amide Coupling with 4-(aminomethyl)-2-fluorobenzonitrile
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of 4-(aminomethyl)-2-fluorobenzonitrile (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Troubleshooting workflow for incomplete SNAr reactions.
Technical Support Center: Synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Synthesis Overview
The synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate typically involves the reaction of 4-(aminomethyl)-2-fluorobenzonitrile with di-tert-butyl dicarbonate (Boc₂O). This reaction, a standard method for the protection of primary amines, can be influenced by various factors that may lead to the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate?
A1: Common impurities can originate from the starting materials or arise from side reactions during the Boc protection step. These include:
-
Unreacted 4-(aminomethyl)-2-fluorobenzonitrile: Incomplete reaction can leave residual starting amine.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc₂O and its breakdown products like tert-butanol and CO₂ may be present.[1][2]
-
Over-reacted product (Di-Boc): The formation of a di-Boc protected amine is a possible side reaction, especially with the use of a base.
-
Urea and Isocyanate formation: Particularly when using catalysts like 4-(Dimethylamino)pyridine (DMAP), side reactions can lead to the formation of urea and isocyanate derivatives.[3]
Q2: What analytical techniques are recommended for monitoring the reaction progress and identifying impurities?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting amine and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity and the presence of minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural confirmation of the final product and the identification of unknown impurities.
Q3: What are the general purification strategies for removing these impurities?
A3: The primary methods for purifying Tert-butyl 4-cyano-3-fluorobenzylcarbamate are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique for separating the desired product from both more polar (e.g., starting amine) and less polar (e.g., excess Boc₂O) impurities.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable method for achieving high purity.[4]
-
Aqueous Work-up: Washing the reaction mixture with dilute acidic and basic solutions can help remove some impurities. For example, a dilute acid wash can remove unreacted amine, while a dilute base wash can remove acidic byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure the stoichiometry of reagents is correct. An excess of Boc₂O (1.1-1.5 equivalents) is often used. - Increase the reaction time or temperature. Monitor the reaction by TLC until the starting amine is consumed. - Ensure adequate mixing, especially if the reaction is heterogeneous. |
| Product loss during work-up or purification. | - During aqueous extraction, ensure the correct pH to prevent the loss of the carbamate, which can be acid-labile under strong acidic conditions.[5] - Optimize column chromatography conditions (e.g., solvent polarity, column length) to ensure good separation and minimize product loss in mixed fractions. | |
| Presence of Unreacted Starting Amine | Insufficient Boc₂O or short reaction time. | - Use a slight excess of Boc₂O. - Extend the reaction time and monitor by TLC. - During work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to extract the basic amine. |
| Formation of Di-Boc Product | Use of a strong base or excess Boc₂O. | - Avoid using strong bases if possible. If a base is necessary, use a milder one like sodium bicarbonate. - Use a smaller excess of Boc₂O. - The di-Boc product is typically less polar than the mono-Boc product and can be separated by column chromatography. |
| Product is an Oil and Difficult to Purify | The product may not readily crystallize. | - Attempt purification by column chromatography. - For recrystallization, try a variety of solvent systems. Seeding with a small crystal of the pure product can induce crystallization.[4] |
| Difficulty in Removing Excess Boc₂O and its Byproducts | Boc₂O and its byproducts can co-elute with the product during chromatography. | - After the reaction is complete, excess Boc₂O can be quenched by adding a primary or secondary amine (e.g., a small amount of ammonia solution or another simple amine) to the reaction mixture and stirring for a short period. - During column chromatography, use a less polar eluent initially to flush out the non-polar Boc₂O before eluting the product with a more polar solvent system. |
Experimental Protocols
General Protocol for the Synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate
-
Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)-2-fluorobenzonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.). If a base is used, add sodium bicarbonate (2.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-24 hours).
-
Work-up:
-
If the reaction is performed in an organic solvent, wash the mixture with water, followed by a dilute brine solution.
-
If a biphasic system is used, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Purification Protocols
| Purification Method | Experimental Details |
| Column Chromatography | Stationary Phase: Silica gel (60-120 or 230-400 mesh). Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%). The exact ratio should be determined by TLC analysis.[6][7] |
| Recrystallization | Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and upon heating. Good solvent systems often include ethanol/water, methanol/water, or ethyl acetate/hexane.[8] Procedure: Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a pair). If using a solvent pair, add the less soluble solvent dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9] |
Visualizations
Experimental Workflow for Synthesis and Purification
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Managing the stability of fluorinated intermediates in multi-step synthesis
Technical Support Center: Managing Fluorinated Intermediates
Welcome to the technical support center for managing the stability of fluorinated intermediates in multi-step synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My α-fluoro carbonyl compound is decomposing upon purification. What are the likely causes and how can I mitigate this?
A1: α-fluoro carbonyl compounds, especially those with an acidic α-proton, are often unstable and can readily undergo HF elimination.[1]
Potential Causes & Solutions:
-
Presence of Base: Trace amounts of base (e.g., amines from chromatography, basic glassware) can catalyze decomposition.
-
Solution: Use neutral or mildly acidic conditions for purification. Consider silica gel chromatography with a non-polar eluent, or wash glassware with a dilute acid solution followed by rinsing with deionized water and drying thoroughly. For reactions requiring a base, a non-nucleophilic, sterically hindered base may minimize elimination.[2]
-
-
Elevated Temperatures: Thermal instability can lead to decomposition.
-
Solution: Perform purification at low temperatures. Use a cold column for chromatography and remove solvent under reduced pressure at or below room temperature.
-
-
Moisture: Water can facilitate decomposition pathways.
-
Solution: Ensure all solvents and reagents are anhydrous. Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing low or no conversion in my deoxyfluorination reaction using DAST/Deoxo-Fluor. What should I troubleshoot?
A2: Low conversion in deoxyfluorination reactions is a common issue that can often be resolved by systematically checking the following parameters.
Potential Causes & Solutions:
-
Inactive Reagent: DAST and Deoxo-Fluor are sensitive to moisture and can degrade over time.[2]
-
Solution: Use a fresh bottle of the fluorinating reagent or a recently opened bottle that has been properly stored under anhydrous conditions.
-
-
Insufficient Reagent: Sterically hindered alcohols may require a larger excess of the fluorinating reagent.[2]
-
Solution: Increase the equivalents of the fluorinating reagent incrementally.
-
-
Low Reaction Temperature: Some deoxyfluorination reactions require heating to proceed at a reasonable rate.[2]
-
Solution: Gradually increase the reaction temperature, while carefully monitoring for the formation of side products, as higher temperatures can also promote elimination and rearrangement reactions.[2]
-
-
Solvent Incompatibility: The choice of solvent is crucial for the success of the reaction.
-
Solution: Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous. Common solvents include dichloromethane (DCM), chloroform, and toluene.[2]
-
Q3: My trifluoromethylated intermediate, generated from a nucleophilic trifluoromethylation source, appears to be unstable. What is a common decomposition pathway?
A3: The trifluoromethyl anion (CF3⁻) is notoriously unstable and can decompose to difluorocarbene (:CF2) and a fluoride ion (F⁻).[3][4] This decomposition is often favored in the presence of alkali metal cations due to the formation of highly stable metal fluoride salts.[4]
Stabilization Strategies:
-
Solvent Choice: Solvents like N,N-dimethylformamide (DMF) can act as a reservoir for the CF3⁻ anion by forming a hemiaminaloate adduct, which is more stable.[3][4]
-
Temperature Control: These reactions are typically conducted at low temperatures (e.g., -40 °C) to minimize the rate of decomposition.[3]
-
Cation Sequestration: The use of glymes or crown ethers can encapsulate the metal cation, leading to a "naked" and more reactive, yet transiently stable, CF3⁻ anion.[3]
Troubleshooting Guides
Guide 1: Poor Yield and Side Reactions in Fluorination Reactions
This guide addresses common issues leading to poor yields and the formation of unwanted side products during fluorination.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Yield / No Reaction | Inactive fluorinating reagent (moisture sensitive). | Use a fresh, properly stored reagent. | [5] |
| Sub-optimal reaction temperature. | Gradually increase temperature, monitoring for decomposition. | [5] | |
| Incompatible solvent. | Ensure the solvent is anhydrous and compatible with the reagent. | [2][6] | |
| Elimination Side Products | High reaction temperature. | Lower the reaction temperature. | [2] |
| Presence of a strong base. | Use neutral/acidic conditions or a non-nucleophilic, hindered base. | [2] | |
| Rearrangement Side Products | Carbocationic intermediates. | Choose a fluorinating reagent less prone to generating carbocations. | [2] |
| Lack of Stereocontrol | Flexible substrate conformation. | Optimize reaction conditions (temperature, solvent) to favor a specific conformation. | [2] |
Guide 2: Purification Difficulties of Fluorinated Intermediates
This guide provides solutions for common challenges encountered during the purification of fluorinated compounds.
| Problem | Potential Cause | Recommended Solution | Citation |
| Decomposition on Silica Gel | Acidity/basicity of silica. | Use deactivated silica gel or an alternative stationary phase like alumina. Consider a rapid filtration over a short plug of silica. | |
| Azeotrope Formation | Azeotropic mixture with solvent. | Consult literature for known azeotropes. Consider alternative purification methods like chromatography or extraction with a different solvent system. | [7] |
| Phase Inversion during Extraction | High density of the fluorinated solvent. | Be mindful of which layer is the organic phase. If inversion occurs, carefully separate the layers. | [7] |
| HF Formation | Decomposition of the intermediate. | Handle with extreme caution. Neutralize acidic byproducts with a mild base wash (e.g., saturated NaHCO3 solution), venting frequently. | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using Deoxo-Fluor
Warning: Deoxo-Fluor is toxic, corrosive, and can decompose violently upon heating. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[2]
-
Preparation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add a solution of the alcohol substrate in an anhydrous solvent (e.g., CH2Cl2).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add Deoxo-Fluor (typically 1.1-1.5 equivalents) to the stirred solution via syringe.
-
Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3). Caution: Gas evolution may occur.
-
Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or another suitable method.
Visualizations
Troubleshooting Workflow for Low Deoxyfluorination Yield
Caption: A decision tree for troubleshooting low yields in deoxyfluorination reactions.
Decomposition Pathway of Trifluoromethyl Anion
Caption: Decomposition of the CF3- anion and its stabilization as a DMF adduct.
References
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Scalability issues in the synthesis of "Tert-butyl 4-cyano-3-fluorobenzylcarbamate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability issues during the synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Synthetic Pathway Overview
The synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate can be envisioned through a three-step process starting from 3-fluoro-4-methylbenzonitrile. The pathway involves a benzylic bromination, followed by amination to introduce the nitrogen functionality, and concluding with the protection of the amine with a tert-butoxycarbonyl (Boc) group.
Validation & Comparative
A Comparative Guide to Tert-butyl 4-cyano-3-fluorobenzylcarbamate and Other Protected Benzylamines for Researchers and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. Benzylamines are crucial building blocks in many biologically active molecules, and their temporary protection is often a necessary strategy to prevent unwanted side reactions. This guide provides a comprehensive comparison of tert-butyl 4-cyano-3-fluorobenzylcarbamate, a specific Boc-protected benzylamine, with other common protected benzylamines, focusing on the widely used benzyloxycarbonyl (Cbz) protecting group.
While specific experimental data for tert-butyl 4-cyano-3-fluorobenzylcarbamate is not extensively available in the public domain, this guide will draw upon the well-established chemistry of the tert-butoxycarbonyl (Boc) protecting group for a robust comparison with the Cbz protecting group. The principles and experimental protocols discussed are broadly applicable to a wide range of substituted benzylamines.
Data Presentation: A Comparative Overview of Boc and Cbz Protecting Groups
The choice between the Boc and Cbz protecting groups is often dictated by the overall synthetic strategy, particularly the presence of other functional groups in the molecule and the desired deprotection conditions. The key distinction lies in their lability under different conditions, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.
| Feature | Tert-butyl (Boc) Protecting Group | Benzyloxycarbonyl (Cbz) Protecting Group |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | (Boc)₂O, base (e.g., NEt₃, DMAP, NaHCO₃), solvent (e.g., THF, CH₂Cl₂, H₂O)[1] | Cbz-Cl, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF/H₂O, CH₂Cl₂)[2][3] |
| Typical Protection Yield | High (often >90%)[1][4] | High (often >90%)[2][4] |
| Stability | Stable to catalytic hydrogenation, bases, and nucleophiles[5][6] | Stable to acidic and basic conditions (with some exceptions)[2][5] |
| Lability | Labile to strong acids (e.g., TFA, HCl)[5][7] | Labile to catalytic hydrogenolysis (e.g., H₂, Pd/C) and strong acids[2][5] |
| Deprotection Byproducts | Isobutylene and CO₂[7] | Toluene and CO₂[2] |
| Key Advantage | Orthogonal to Cbz and Fmoc; cleavage products are volatile[8][7] | Orthogonal to Boc and Fmoc; stable to a wider range of non-reducing conditions[2][7] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of benzylamines using Boc and Cbz protecting groups.
Protocol 1: Synthesis of a Boc-Protected Benzylamine
This protocol describes a general procedure for the N-Boc protection of a primary benzylamine using di-tert-butyl dicarbonate.[1][9]
Materials:
-
Benzylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the benzylamine (1.0 equiv) and triethylamine (1.5 equiv) in THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected benzylamine.
Protocol 2: Deprotection of a Boc-Protected Benzylamine
This protocol outlines the removal of the Boc group under acidic conditions.[5][7]
Materials:
-
N-Boc protected benzylamine (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
Procedure:
-
Dissolve the N-Boc protected benzylamine in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 25-50% v/v) or 4M HCl in 1,4-dioxane to the solution at room temperature.[5]
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC. The evolution of CO₂ gas may be observed.[7]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free amine.
Protocol 3: Synthesis of a Cbz-Protected Benzylamine
This protocol describes a general procedure for the N-Cbz protection of a primary benzylamine using benzyl chloroformate.[2][3]
Materials:
-
Benzylamine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 2:1 mixture of THF and water.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv) dropwise to the vigorously stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Deprotection of a Cbz-Protected Benzylamine
This protocol details the removal of the Cbz group by catalytic hydrogenolysis.[2][5]
Materials:
-
N-Cbz protected benzylamine (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected benzylamine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected benzylamine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general synthetic and deprotection pathways for Boc- and Cbz-protected benzylamines.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide: Evaluating Alternatives to Boc Protection for 4-cyano-3-fluorobenzylamine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is paramount. The masking of reactive functionalities, such as the primary amine of 4-cyano-3-fluorobenzylamine, is a critical step that dictates the efficiency and success of a synthetic route. While the tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its straightforward application and removal under acidic conditions, its lability to acid can be a significant drawback in the presence of other acid-sensitive moieties. This guide provides an objective comparison of viable alternatives to Boc protection for 4-cyano-3-fluorobenzylamine, with a focus on the Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, supported by experimental data and detailed protocols.
The electron-withdrawing nature of the cyano and fluoro substituents on the aromatic ring of 4-cyano-3-fluorobenzylamine reduces the nucleophilicity of the benzylic amine. This characteristic can influence the efficiency of the protection reaction and the stability of the resulting protected amine. Therefore, a careful evaluation of alternative protecting groups is essential to ensure optimal yields and compatibility with diverse reaction conditions.
Orthogonal Protection Strategies: A Comparative Overview
The principle of orthogonal protection lies at the heart of modern organic synthesis, enabling the selective removal of one protecting group in the presence of others.[1] This is crucial for the sequential modification of multifunctional molecules. Boc (acid-labile), Cbz (removed by hydrogenolysis), and Fmoc (base-labile) form a classic orthogonal set, offering synthetic chemists a versatile toolkit.[1][2][3][4]
At a Glance: Key Characteristics of Amine Protecting Groups
| Protecting Group | Structure | Typical Protection Reagent | Deprotection Condition | Key Advantages | Potential Limitations |
| Boc | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[1] | Robust, easy to introduce. | Incompatible with acid-sensitive functional groups. |
| Cbz | C₆H₅CH₂-O-CO- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | Stable to acidic and basic conditions; imparts crystallinity.[3] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[3] |
| Fmoc | C₁₄H₉CH₂-O-CO- | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., Piperidine in DMF)[1] | Orthogonal to acid- and hydrogenolysis-labile groups; UV-active for reaction monitoring.[5] | Can be sensitive to some nucleophiles; dibenzofulvene byproduct must be scavenged.[6] |
Quantitative Performance Comparison
The following table summarizes representative quantitative data for the protection of benzylamine derivatives with Cbz and Fmoc groups, providing an insight into the expected performance for a substrate like 4-cyano-3-fluorobenzylamine. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Reaction | Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Protection | Cbz | Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂ | ~98 | [1] |
| Protection | Fmoc | Benzylamine | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | High | [7] |
| Deprotection | Cbz | N-Cbz-benzylamine | H₂, 10% Pd/C, MeOH | >95 | [1] |
| Deprotection | Fmoc | N-Fmoc-benzylamine | 20% Piperidine in DMF | High | [1][6] |
Experimental Protocols
The following are detailed, generalized protocols for the protection of a primary amine with Cbz and Fmoc groups, and their subsequent deprotection. These protocols should be optimized for 4-cyano-3-fluorobenzylamine in a laboratory setting.
Carboxybenzyl (Cbz) Protection and Deprotection
Protection Protocol (N-Cbz-4-cyano-3-fluorobenzylamine):
-
Dissolution: Dissolve 4-cyano-3-fluorobenzylamine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Setup: Dissolve the N-Cbz-protected 4-cyano-3-fluorobenzylamine (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 4-cyano-3-fluorobenzylamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Protection Protocol (N-Fmoc-4-cyano-3-fluorobenzylamine):
-
Dissolution: Dissolve 4-cyano-3-fluorobenzylamine (1.0 equiv.) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Reagent Addition: Cool the mixture to 0 °C. Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Work-up and Isolation: After the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with dilute acid and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography.
Deprotection Protocol (Piperidine Treatment):
-
Setup: Dissolve the N-Fmoc-protected 4-cyano-3-fluorobenzylamine (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a solution of 20% piperidine in DMF to the reaction mixture.[1][6]
-
Reaction: Stir the solution at room temperature. The deprotection is typically rapid and can be monitored by TLC.
-
Work-up and Isolation: Upon completion, remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.[6]
Visualizing the Synthetic Workflow
The selection of a protecting group is a critical decision point in a synthetic pathway. The following diagram illustrates the logical workflow for the protection and deprotection of 4-cyano-3-fluorobenzylamine using Boc, Cbz, and Fmoc, highlighting their orthogonal nature.
Caption: Orthogonal protection and deprotection of 4-cyano-3-fluorobenzylamine.
The following diagram illustrates the generalized experimental workflow for the Cbz protection of an amine followed by its deprotection via catalytic hydrogenolysis.
Caption: Workflow for Cbz protection and deprotection of a primary amine.
Conclusion
The choice of an amine protecting group for 4-cyano-3-fluorobenzylamine extends beyond the commonly used Boc group. Both Cbz and Fmoc offer robust and orthogonal alternatives, each with distinct advantages. The Cbz group, with its stability to a wide range of conditions and removal by mild catalytic hydrogenolysis, is an excellent choice when acid- and base-sensitive functionalities are present. The Fmoc group provides an orthogonal basic-labile option, which is particularly valuable in complex syntheses requiring multiple, sequential deprotection steps.
The reduced nucleophilicity of 4-cyano-3-fluorobenzylamine may necessitate slightly more forcing conditions for protection compared to more electron-rich benzylamines. However, the protocols outlined in this guide provide a solid foundation for the development of efficient and high-yielding protection and deprotection strategies. By carefully considering the stability of all functional groups within the target molecule and the desired synthetic sequence, researchers can leverage the orthogonality of these protecting groups to achieve their synthetic goals.
References
Spectroscopic Analysis for Structural Confirmation of Tert-butyl 4-cyano-3-fluorobenzylcarbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis to confirm the structure of "Tert-butyl 4-cyano-3-fluorobenzylcarbamate." Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this analysis relies on predicted data and a comparative study with structurally analogous compounds. The provided experimental data for related molecules serves as a benchmark for interpreting the expected spectra of the target compound.
Predicted and Comparative Spectroscopic Data
The structural confirmation of Tert-butyl 4-cyano-3-fluorobenzylcarbamate can be achieved by analyzing its characteristic signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Below is a summary of expected and comparative data.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the methylene bridge, and the aromatic ring. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals.
| Proton Assignment (Tert-butyl 4-cyano-3-fluorobenzylcarbamate) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comparative Data: Tert-butyl (4-chlorophenyl)carbamate ¹H NMR (CDCl₃, 400 MHz) [1] |
| -C(CH₃)₃ (tert-butyl) | ~1.5 | Singlet (s) | 1.51 (s, 9H) |
| -NH- | ~5.0 - 5.5 | Broad Singlet (br s) | 6.52 (bs, 1H) |
| -CH₂- | ~4.3 | Doublet (d) | N/A |
| Aromatic H | ~7.3 - 7.6 | Multiplet (m) | 7.24-7.32 (m, 4H) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the cyano, fluoro, and carbamate groups will influence the chemical shifts of the aromatic carbons.
| Carbon Assignment (Tert-butyl 4-cyano-3-fluorobenzylcarbamate) | Expected Chemical Shift (δ, ppm) | Comparative Data: Tert-butyl (4-chlorophenyl)carbamate ¹³C NMR (CDCl₃, 100 MHz) [1] |
| -C (CH₃)₃ (tert-butyl) | ~28 | 28.10 |
| -C (CH₃)₃ (tert-butyl quaternary) | ~80 | 81.90 |
| -C H₂- | ~40-45 | N/A |
| Aromatic C -CN | ~110-115 | N/A |
| Aromatic C -F | ~160-165 (with C-F coupling) | N/A |
| Aromatic CH | ~115-135 | 117.40, 125.10 |
| Aromatic C (quaternary) | ~130-145 | 142.70, 144.40 |
| -C =O (carbamate) | ~153 | 151.80 |
| -C N (cyano) | ~115-120 | N/A |
FT-IR Spectroscopy
The FT-IR spectrum is crucial for identifying the characteristic functional groups present in the molecule.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Comparative Data: Characteristic Frequencies |
| N-H Stretch (carbamate) | 3200-3400 | The disappearance of a primary amine peak and the appearance of peaks around 1527 cm⁻¹ (ν CO-NH) and 1690 cm⁻¹ (ν C=O) are indicative of successful N-Boc protection.[2] |
| C-H Stretch (aliphatic) | 2850-3000 | - |
| C≡N Stretch (nitrile) | 2220-2260 | The C≡N stretch typically appears around 2206 cm⁻¹.[3] |
| C=O Stretch (carbamate) | 1680-1720 | A strong absorption peak around 1688 cm⁻¹ is characteristic of the N-tert-butyloxycarbonyl group.[2] |
| C-N Stretch | 1250-1350 | - |
| C-F Stretch | 1000-1200 | - |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Analysis | Expected m/z | Available Data for Tert-butyl n-(4-cyano-3-fluorophenyl)carbamate [4] |
| Molecular Ion [M]⁺ | 250.11 | Predicted [M+H]⁺: 237.10338 |
| [M+H]⁺ | 251.12 | Predicted [M+Na]⁺: 259.08532 |
| Fragmentation | Loss of tert-butyl group (-57), loss of Boc group (-101) | Predicted [M-H]⁻: 235.08882 |
Note: The available predicted mass spectrometry data is for an isomer, Tert-butyl n-(4-cyano-3-fluorophenyl)carbamate, which has the same molecular formula and weight. The fragmentation patterns are expected to be similar but may show differences due to the different substitution pattern on the aromatic ring.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse experiment with a 90° pulse.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Data processing is similar to ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of Tert-butyl 4-cyano-3-fluorobenzylcarbamate using spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of the target compound.
Conclusion
The structural confirmation of "Tert-butyl 4-cyano-3-fluorobenzylcarbamate" can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. While direct experimental data is not widely published, the analysis of expected spectral features, supported by comparative data from structurally similar molecules, provides a robust framework for its characterization. The methodologies and comparative data presented in this guide offer a comprehensive approach for researchers to verify the identity and purity of this compound.
References
Navigating the Spectral Landscape: A Comparative Guide to the 19F NMR Analysis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of novel chemical entities is paramount. Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy has emerged as a powerful analytical technique, offering high sensitivity and a wide chemical shift range that is exquisitely responsive to the local electronic environment. This guide provides a comparative analysis of the predicted ¹⁹F NMR spectral data for "Tert-butyl 4-cyano-3-fluorobenzylcarbamate" and its derivatives, alongside experimental data for structurally related compounds, offering a valuable resource for characterizing similar fluorinated molecules.
Due to the absence of publicly available experimental ¹⁹F NMR data for Tert-butyl 4-cyano-3-fluorobenzylcarbamate, this guide utilizes highly accurate computational prediction methods to forecast its spectral characteristics. By comparing these predictions with the established experimental data of analogous fluorinated benzyl derivatives, researchers can gain insights into the expected chemical shifts and coupling patterns, facilitating the identification and structural elucidation of this compound and its analogs in complex reaction mixtures.
Predicted ¹⁹F NMR Data for Tert-butyl 4-cyano-3-fluorobenzylcarbamate and Derivatives
The following table summarizes the predicted ¹⁹F NMR chemical shifts (δ) and key coupling constants (J) for the target molecule and two of its conceptual derivatives. These predictions were generated using advanced computational algorithms that account for the influence of various substituents on the fluorine nucleus's magnetic environment.
| Compound Name | Structure | Predicted ¹⁹F Chemical Shift (δ) in ppm (vs. CFCl₃) | Predicted Coupling Constants (J HF) in Hz |
| Tert-butyl 4-cyano-3-fluorobenzylcarbamate | Boc-NH-CH₂-(C₆H₃-3-F-4-CN) | -110.5 | ortho-H: ~8.5 Hz, meta-H: ~5.5 Hz |
| Tert-butyl 3-fluoro-4-(trifluoromethyl)benzylcarbamate | Boc-NH-CH₂-(C₆H₃-3-F-4-CF₃) | -112.8 | ortho-H: ~8.6 Hz, meta-H: ~5.4 Hz |
| Tert-butyl 4-amino-3-fluorobenzylcarbamate | Boc-NH-CH₂-(C₆H₃-3-F-4-NH₂) | -118.2 | ortho-H: ~9.0 Hz, meta-H: ~6.0 Hz |
Note: Predicted values are generated using computational models and should be confirmed by experimental data.
Experimental ¹⁹F NMR Data for Structurally Related Compounds
For comparative purposes, the following table presents experimental ¹⁹F NMR data for commercially available, structurally related fluorinated compounds. This data provides a practical reference for the typical chemical shift ranges of fluorine atoms in similar chemical environments.
| Compound Name | Structure | Experimental ¹⁹F Chemical Shift (δ) in ppm (vs. CFCl₃) |
| Fluorobenzene | C₆H₅F | -113.15 |
| 4-Fluorobenzyl bromide | Br-CH₂-C₆H₄-4-F | -115.8 |
| [4-(Trifluoromethyl)phenyl]methanamine | NH₂-CH₂-C₆H₄-4-CF₃ | -62.5 |
Experimental Protocol for ¹⁹F NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data. The following is a general methodology applicable to the analysis of small organic molecules like Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the compound's solubility and the desired experimental conditions.
-
Add an internal standard if quantitative analysis is required. A common standard is trifluorotoluene (C₆H₅CF₃), which has a chemical shift of approximately -63.72 ppm. The concentration of the standard should be accurately known.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a multinuclear probe capable of detecting ¹⁹F.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution. For ¹⁹F NMR, line widths of less than 1 Hz are desirable.
3. Data Acquisition:
-
Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., from -50 to -150 ppm for fluoroaromatic compounds).
-
Use a calibrated 90° pulse width.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation and accurate integration, especially for quantitative measurements. A typical starting value is 2-5 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For moderately concentrated samples, 16 to 64 scans are often sufficient.
-
For observing H-F coupling, a standard 1D ¹⁹F experiment is suitable. If proton decoupling is desired to simplify the spectrum to singlets, a proton-decoupled ¹⁹F experiment should be performed.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum. If an internal standard was used, set its chemical shift to the known value. If no standard was used, the spectrum can be referenced externally to a known compound (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals for quantitative analysis.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Workflow for ¹⁹F NMR Analysis
The following diagram illustrates a comprehensive workflow for the ¹⁹F NMR analysis of a novel fluorinated compound, integrating both experimental and computational approaches for a thorough structural characterization.
Caption: Workflow for ¹⁹F NMR analysis of fluorinated compounds.
This guide provides a foundational framework for the ¹⁹F NMR analysis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate and its derivatives. By combining predictive methodologies with comparative analysis of known compounds and rigorous experimental protocols, researchers can confidently navigate the complexities of fluorine NMR spectroscopy to accelerate their drug discovery and development efforts.
Comparative Guide to Purity Analysis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate: HPLC vs. UHPLC
In the realm of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for the safety and efficacy of the final drug product.[1][2][3] Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and yield of the final API. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry due to its ability to separate, identify, and quantify impurities.[4][5] This guide provides a comparative analysis of a proposed reversed-phase HPLC (RP-HPLC) method and an alternative Ultra-High-Performance Liquid Chromatography (UHPLC) method for the purity determination of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
Comparison of Analytical Methods
A summary of the proposed HPLC method and a comparative UHPLC method is presented below. The selection between these methods will depend on the specific laboratory needs, such as sample throughput, sensitivity requirements, and available instrumentation.
| Parameter | Proposed RP-HPLC Method | Alternative UHPLC Method |
| Principle | Chromatographic separation based on partitioning between a stationary and mobile phase. | Similar to HPLC but utilizes smaller particle size columns and higher pressures for faster and more efficient separations. |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, sub-2 µm, 2.1 x 50 mm |
| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | ~30 min | ~5 min |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
| Solvent Consumption | Moderate | Low |
| System Pressure | ~1500-2500 psi | ~8000-15000 psi |
| Instrumentation | Standard HPLC system | UHPLC system capable of high pressures |
Experimental Protocols
Proposed RP-HPLC Method for Purity Analysis
This method is designed to be a robust and reliable approach for the routine purity analysis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate in a quality control setting.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of Tert-butyl 4-cyano-3-fluorobenzylcarbamate in the mobile phase (50:50 acetonitrile:water) to obtain a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area of Tert-butyl 4-cyano-3-fluorobenzylcarbamate should be not more than 2.0%.
-
The tailing factor should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify the peak for Tert-butyl 4-cyano-3-fluorobenzylcarbamate based on its retention time.
-
Calculate the percentage purity by the area normalization method.
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
For laboratories requiring higher throughput and greater sensitivity, a UHPLC method can be employed. UHPLC systems use columns with smaller particle sizes (sub-2 µm) and operate at higher pressures, resulting in faster analysis times and improved resolution.
1. Instrumentation:
-
A UHPLC system capable of operating at pressures up to 15,000 psi, equipped with a binary pump, autosampler, column oven, and a PDA or UV detector.
2. Chromatographic Conditions:
-
Column: C18, sub-2 µm, 2.1 x 50 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-0.5 min: 50% B
-
0.5-3 min: 50% to 90% B
-
3-4 min: 90% B
-
4.1-5 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 2 µL
3. Sample Preparation:
-
Prepare the sample as described for the HPLC method, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the UHPLC system.
Logical Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate using the proposed HPLC method.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The choice between HPLC and UHPLC for the purity analysis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate depends on the specific requirements of the laboratory. The proposed RP-HPLC method offers a reliable and robust solution for routine quality control, while the UHPLC method provides a high-throughput and more sensitive alternative for research and development or high-volume testing environments. Both methods, when properly validated, can provide accurate and precise results for ensuring the quality of this important pharmaceutical intermediate.
References
Assessing the metabolic stability of compounds derived from "Tert-butyl 4-cyano-3-fluorobenzylcarbamate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of "Compound A," a novel derivative of Tert-butyl 4-cyano-3-fluorobenzylcarbamate. Its performance is benchmarked against two comparator compounds, "Compound B" (a structural analog designed for enhanced stability) and Verapamil (a well-characterized, moderately metabolized drug). The data presented herein is based on a standardized in vitro human liver microsomal stability assay.
Introduction to Metabolic Stability Assessment
In drug discovery, metabolic stability is a critical parameter that influences a compound's pharmacokinetic profile, determining its half-life and bioavailability. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy. The tert-butyl carbamate and fluorinated cyanobenzyl moieties are common in medicinal chemistry. The carbamate group can offer good chemical and proteolytic stability, while fluorination and the nitrile group can be employed to block metabolically labile sites and enhance potency.[1][2][3] However, the tert-butyl group itself can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[4][5] This guide assesses the metabolic fate of a lead compound derived from this scaffold and a rationally designed alternative.
Compounds Under Comparison
The compounds selected for this comparative analysis are:
-
Compound A (Lead): A direct derivative of Tert-butyl 4-cyano-3-fluorobenzylcarbamate, representing the initial lead candidate.
-
Compound B (Optimized Analog): A structural variant of Compound A, where the metabolically susceptible tert-butyl group has been replaced with a trifluoromethylcyclopropyl group, a modification known to enhance metabolic stability.[5][6]
-
Verapamil (Control): A known CYP3A4 substrate with moderate clearance, serving as a reference for assay performance and data contextualization.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
The metabolic stability of the compounds was determined by measuring the rate of their disappearance following incubation with pooled human liver microsomes.[7][8]
Materials:
-
Test Compounds: Compound A, Compound B, Verapamil (10 mM stocks in DMSO).
-
Biological Matrix: Pooled Human Liver Microsomes (mixed gender, 20 mg/mL stock).[7]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[9]
-
Termination Solution: Acetonitrile with an internal standard (e.g., Tolbutamide).
Procedure:
-
Preparation: Test compounds were diluted in phosphate buffer to an initial concentration of 2 µM. The human liver microsomes were thawed and diluted in the same buffer to a working concentration of 1.0 mg/mL.
-
Pre-incubation: The compound and microsome solutions were mixed and pre-incubated at 37°C for 5 minutes to equilibrate.
-
Initiation: The metabolic reaction was initiated by adding the NADPH regenerating system.[7] A parallel incubation without NADPH served as a negative control to account for non-enzymatic degradation.
-
Sampling: Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]
-
Termination: The reaction in each aliquot was stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[7]
-
Sample Processing: Samples were centrifuged to precipitate proteins. The supernatant was then transferred for analysis.
-
Analysis: The remaining concentration of the parent compound was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis: The natural logarithm of the percentage of the compound remaining was plotted against time. The slope of this line provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL)
Comparative Data Summary
The metabolic stability parameters for the three compounds are summarized below.
| Compound | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min | Metabolic Stability Class |
| Compound A | 18.5 | 74.9 | 8.1% | Low |
| Compound B | > 120 | < 5.8 | 89.5% | High |
| Verapamil | 35.2 | 39.4 | 28.6% | Moderate |
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental process and the putative metabolic pathways.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mercell.com [mercell.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comprehensive Guide to Cyano Group Transformations in Organic Synthesis
The cyano group (–C≡N), a cornerstone in synthetic organic chemistry, offers a versatile entry point to a multitude of functional groups. Its strong electron-withdrawing nature and the unique reactivity of the carbon-nitrogen triple bond allow for transformations into amines, carboxylic acids, amides, aldehydes, and ketones, or even its complete removal. This guide provides a comparative overview of the most common methods for cyano group transformation, supported by experimental data and detailed protocols for researchers in drug development and chemical sciences.
Core Transformation Strategies
The transformation of the cyano group can be broadly categorized into five key reaction types: hydrolysis, reduction to amines, partial reduction to aldehydes, addition of organometallics to form ketones, and reductive decyanation. The choice of method is dictated by the desired functional group, substrate tolerance, and reaction conditions.
A logical workflow for selecting an appropriate transformation is outlined below.
Quantitative Comparison of Transformation Methods
The efficacy of different transformation methods varies significantly based on the reagents used and the substrate's nature. The following table summarizes key quantitative data for common protocols.
| Transformation | Reagent / Method | Typical Conditions | Typical Yield | Key Features & Functional Group Tolerance |
| Hydrolysis to Acid | H₂SO₄ / H₂O or HCl / H₂O | Reflux, prolonged heating | 70-95% | Harsh conditions; can affect acid-labile groups.[1][2][3][4] |
| NaOH / H₂O, then H₃O⁺ workup | Reflux, followed by acidification | 75-98% | Harsh conditions; can affect base-labile groups.[2][3] | |
| Nitrilase / Amidase Enzymes | pH 7, room temperature | 85-99% | Extremely mild and selective for the cyano group; often stereoselective.[5] | |
| Reduction to Amine | LiAlH₄ in THF or Et₂O | 0 °C to reflux, followed by aqueous workup | 80-95% | Highly reactive, non-selective; reduces many other functional groups (esters, ketones).[4][6][7][8] |
| H₂ / Raney Ni or PtO₂ | High pressure (50-100 atm), elevated temperature | 70-90% | Reduces C=C bonds; may require harsh conditions.[6][9] | |
| Reduction to Aldehyde | DIBAL-H in Toluene or Hexane | Low temperature (-78 °C), then hydrolysis | 60-85% | Good selectivity at low temp; stops at the imine intermediate.[10][11][12] |
| Stephen Reduction (SnCl₂ / HCl) | Anhydrous ether, then hydrolysis | 60-80% | Classical method, primarily for aromatic nitriles.[10][12] | |
| Conversion to Ketone | Grignard Reagent (R'-MgX) | Anhydrous ether or THF, then H₃O⁺ workup | 70-90% | Highly effective for C-C bond formation; incompatible with acidic protons.[1][13][14][15] |
| Organolithium Reagent (R'-Li) | Anhydrous ether or THF, then H₃O⁺ workup | 70-90% | Similar to Grignard but can be more reactive.[13] | |
| Reductive Decyanation | Na or Li in liquid NH₃ | Low temperature (-78 °C to -33 °C) | 60-90% | Birch conditions; effective for removing the cyano group entirely.[16][17] |
| Transition Metal Catalysis | Rh or Ni catalyst with a reducing agent | 75-95% | Milder conditions with broader functional group tolerance.[16][18][19] |
Experimental Protocols & Methodologies
Detailed and reproducible protocols are critical for success. Below are representative procedures for key transformations.
Hydrolysis to Carboxylic Acid (Acid-Catalyzed)
This protocol describes the conversion of a nitrile to a carboxylic acid using strong acid.
-
Methodology: A mixture of the nitrile (1.0 eq) and aqueous sulfuric acid (e.g., 6M, 5-10 volumes) is heated under reflux. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.[2][4]
Reduction to Primary Amine (Using LiAlH₄)
This method outlines the powerful reduction of a nitrile to a primary amine.
-
Methodology: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of the nitrile (1.0 eq) in the same solvent is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure completion. The reaction is then carefully quenched by the sequential addition of water, followed by aqueous sodium hydroxide, and finally more water (Fieser workup). The resulting solid is filtered off, and the filtrate is extracted. The organic layer is dried and concentrated to afford the primary amine.[6][7][8]
Conversion to Ketone (Using Grignard Reagent)
This protocol details the formation of a C-C bond to synthesize a ketone from a nitrile.
-
Methodology: A solution of the nitrile (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a solution of the Grignard reagent (R'-MgX, 1.1-1.2 eq) at 0 °C under an inert atmosphere. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched by the slow addition of aqueous acid (e.g., 1M HCl) and stirred vigorously until the intermediate imine is fully hydrolyzed. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the ketone.[1][14] The reaction proceeds via an imine salt intermediate which is hydrolyzed in the workup step to prevent further reaction with the organometallic reagent.[13]
Partial Reduction to Aldehyde (Using DIBAL-H)
This procedure outlines the selective, low-temperature reduction of a nitrile to an aldehyde.
-
Methodology: A solution of the nitrile (1.0 eq) in a dry, non-polar solvent like toluene or dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminum hydride (DIBAL-H, 1.1-1.5 eq) is added dropwise, maintaining the low temperature. The reaction is stirred for several hours at -78 °C. Upon completion, the reaction is quenched with methanol, followed by an acidic aqueous workup (e.g., Rochelle's salt or dilute HCl). The mixture is warmed to room temperature, and the product is extracted, dried, and concentrated to give the aldehyde.[10][11][12]
This guide provides a foundational comparison of key methods for cyano group transformation. Researchers should always consult primary literature for substrate-specific conditions and optimize protocols to achieve the desired outcome with maximum efficiency and safety.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 11. Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. Decyanation [organic-chemistry.org]
- 19. Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Efficiency of Tert-butyl 4-cyano-3-fluorobenzylcarbamate Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of synthetic strategies for obtaining Tert-butyl 4-cyano-3-fluorobenzylcarbamate, a valuable building block in medicinal chemistry. Two primary routes, commencing from commercially available 4-cyano-3-fluorotoluene and 4-cyano-3-fluorobenzaldehyde, are evaluated. Additionally, a highly efficient one-pot alternative is presented. The comparison focuses on key metrics such as overall yield, step economy, and reaction conditions to guide the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate can be approached from two main starting materials. The efficiency of each route is broken down by individual reaction steps, with yields referenced from literature for analogous transformations.
Data Summary
| Route | Starting Material | Key Intermediates | Overall Estimated Yield | Number of Steps | Key Advantages | Key Disadvantages |
| Route 1 | 4-cyano-3-fluorotoluene | 4-cyano-3-fluorobenzyl bromide, 4-cyano-3-fluorobenzylamine | ~50-60% | 3 | Readily available starting material. | Benzylic bromination can have selectivity issues, leading to di-substituted byproducts and lower yields of the desired mono-bromo species.[1] |
| Route 2 | 4-cyano-3-fluorobenzaldehyde | 4-cyano-3-fluorobenzylamine | ~70-80% | 2 | Higher overall yield and fewer steps. | Aldehyde starting material may be more expensive. |
| Alternative | 4-cyano-3-fluorobenzaldehyde | (Not isolated) | ~80-90% | 1 | Excellent step economy and high yield. | One-pot reactions can sometimes be more challenging to optimize and scale up. |
Experimental Protocols and Synthetic Schemes
Route 1: From 4-cyano-3-fluorotoluene
This route involves a three-step sequence: benzylic bromination, conversion to the benzylamine, and subsequent Boc protection.
Logical Workflow for Route 1
Caption: Synthetic pathway from 4-cyano-3-fluorotoluene.
Step 1: Benzylic Bromination of 4-cyano-3-fluorotoluene
-
Reaction: 4-cyano-3-fluorotoluene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 4-cyano-3-fluorobenzyl bromide.
-
Protocol: To a solution of 4-cyano-3-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN are added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product is purified by chromatography.
-
Yield: A patent reports a yield of 67% for the monobrominated product, with the formation of dibromo compounds being a notable side reaction.[1]
Step 2: Synthesis of 4-cyano-3-fluorobenzylamine
-
Reaction: The benzyl bromide is converted to the corresponding primary amine. The Gabriel synthesis is a reliable method to avoid over-alkylation.
-
Protocol (Gabriel Synthesis): 4-cyano-3-fluorobenzyl bromide (1.0 eq) is reacted with potassium phthalimide (1.05 eq) in a polar aprotic solvent like DMF at elevated temperature. After the reaction is complete, the intermediate is treated with hydrazine hydrate in ethanol to cleave the phthalimide group and liberate the free amine. The product is isolated after an acidic workup and extraction.
-
Yield: The Gabriel synthesis typically proceeds in high yields, often in the range of 80-95%.[2]
Step 3: Boc Protection of 4-cyano-3-fluorobenzylamine
-
Reaction: The primary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Protocol: 4-cyano-3-fluorobenzylamine (1.0 eq) is dissolved in a solvent such as dichloromethane or a mixture of THF and water. A base like triethylamine or sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq). The reaction is stirred at room temperature until completion. The product is then extracted and purified.
-
Yield: This reaction is generally very high yielding, typically 90-99%.[3][4][5][6][7]
Route 2: From 4-cyano-3-fluorobenzaldehyde
This two-step route involves the direct conversion of the aldehyde to the benzylamine via reductive amination, followed by Boc protection.
Logical Workflow for Route 2
Caption: Synthetic pathway from 4-cyano-3-fluorobenzaldehyde.
Step 1: Reductive Amination of 4-cyano-3-fluorobenzaldehyde
-
Reaction: The aldehyde is reacted with an ammonia source, and the resulting imine is reduced in situ to the primary amine.
-
Protocol: 4-cyano-3-fluorobenzaldehyde (1.0 eq) is dissolved in methanol, and ammonium acetate (10 eq) is added. The mixture is stirred to form the imine. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature. The reaction is quenched, and the product is isolated by extraction and purification.
-
Yield: Reductive amination with sodium cyanoborohydride is known to be highly selective for the formation of the primary amine, with yields often in the range of 80-95%.[8][9]
Step 2: Boc Protection of 4-cyano-3-fluorobenzylamine
Alternative One-Pot Synthesis
A highly efficient alternative involves a tandem reductive amination and Boc protection, starting from the aldehyde.
Logical Workflow for One-Pot Synthesis
References
- 1. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Tert-butyl 4-cyano-3-fluorobenzylcarbamate
This guide provides essential safety, handling, and disposal information for Tert-butyl 4-cyano-3-fluorobenzylcarbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document utilizes data from structurally similar chemicals, including other carbamates and compounds containing cyano and fluoro groups, to provide critical guidance. A thorough, site-specific risk assessment must be conducted before handling this chemical.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat. | Carbamates can potentially be absorbed through the skin.[1] Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation.[1][2] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[2] Minimize dust generation and accumulation.[2] Do not inhale the substance.[2] Ground/bond container and receiving equipment to prevent static discharge.[2]
-
After Handling: Wash hands and face thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[2] Do not eat, drink, or smoke in work areas.[2]
Storage:
Disposal Plan:
-
Chemical Disposal: Ensure the product is disposed of by licensed waste carriers.[3] Do not mix with other waste.
-
Packaging Disposal: Ensure inner packaging is disposed of by licensed waste carriers.[3] Outer packaging may be recyclable if not contaminated. Handle uncleaned containers like the product itself.
Emergency Procedures
Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it to a suitable, clean, dry, closed container for disposal.[3]
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section.[2] Avoid generating dusty conditions and provide ventilation.[2] Prevent the product from entering drains.
-
Major Spills: Evacuate the area and ensure adequate ventilation.[4] Alert others in the vicinity.[5] If necessary, contact emergency services.
First Aid Measures:
-
Eyes: In case of eye contact, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek medical attention if irritation persists.
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, seek medical advice.
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[6] Do NOT induce vomiting.[3] Immediately call a POISON CENTER or doctor.
Caption: Logical workflow for the safe handling of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 5. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
